7H-Purin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSIEMYVQERLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030859 | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-97-2 | |
| Record name | 8-Oxopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purin-8-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8H -Purin-8-one, 7,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomers and Isomers of 7H-Purin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Purin-8-ol and its tautomeric and isomeric forms, collectively known as 8-hydroxypurines or 8-oxopurines, are a class of purine derivatives of significant interest in medicinal chemistry and molecular biology. Arising from oxidative metabolic processes, these compounds, particularly in their nucleoside forms, are implicated in DNA damage and repair mechanisms, and possess potential as modulators of various enzymatic pathways. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound tautomers and isomers. It includes detailed discussions on their structures, relative stabilities, and spectroscopic properties, alongside experimental protocols for their synthesis and characterization. Furthermore, this guide elucidates the biological context of 8-oxopurines, with a focus on their role in DNA damage and repair signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving purine analogs.
Introduction to this compound and its Tautomeric Landscape
This compound exists in a dynamic equilibrium with its tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, the principal tautomerism is of the keto-enol type, where the hydrogen atom can reside on a nitrogen atom of the purine ring system (lactam or keto form) or on the exocyclic oxygen atom (lactim or enol form). The position of the proton on the purine ring system gives rise to different positional isomers.
The predominant tautomers of 8-hydroxypurine are the keto forms, often referred to as 8-oxopurines. Theoretical and experimental studies on related purine systems indicate that the keto forms are generally more stable than the corresponding enol forms. The major tautomers include:
-
7H-Purin-8(9H)-one (Hypoxanthine): Often considered the most stable tautomer.
-
1H-Purin-8(7H)-one: Another stable keto tautomer.
-
This compound: The enol form.
-
9H-Purin-8-ol: Another enol form.
The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.
Quantitative Data on Tautomer and Isomer Stability
Table 1: Calculated Relative Energies of 8-Oxopurine Tautomers in the Gas Phase
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 7H-Purin-8(9H)-one (Hypoxanthine) | 8-oxo, N7-H, N9-H | 0.00 (Reference) |
| 1H-Purin-8(7H)-one | 8-oxo, N1-H, N7-H | 1.5 - 3.0 |
| This compound | 8-hydroxy, N7-H | 5.0 - 7.0 |
| 9H-Purin-8-ol | 8-hydroxy, N9-H | 6.0 - 8.0 |
Table 2: Calculated Relative Energies of 8-Oxopurine Tautomers in Aqueous Solution (PCM Model)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 7H-Purin-8(9H)-one (Hypoxanthine) | 8-oxo, N7-H, N9-H | 0.00 (Reference) |
| 1H-Purin-8(7H)-one | 8-oxo, N1-H, N7-H | 0.5 - 1.5 |
| This compound | 8-hydroxy, N7-H | 4.0 - 6.0 |
| 9H-Purin-8-ol | 8-hydroxy, N9-H | 5.0 - 7.0 |
Note: The energy ranges are indicative and compiled from computational studies on related 8-oxopurine derivatives. The polarizable continuum model (PCM) is used to approximate the effects of aqueous solvation.
Experimental Protocols
Synthesis of 8-Hydroxypurine (Traube Purine Synthesis)
The Traube purine synthesis is a classical and versatile method for the preparation of purines from pyrimidine precursors. The following is a generalized, step-by-step protocol that can be adapted for the synthesis of 8-hydroxypurine.
Workflow for Traube Synthesis of 8-Hydroxypurine
Caption: Workflow for the Traube synthesis of 8-hydroxypurine.
Materials:
-
4,5-diaminopyrimidin-6(1H)-one
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask for vacuum filtration
-
Recrystallization solvent (e.g., water, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-diaminopyrimidin-6(1H)-one with an excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the excess formic acid can be removed under reduced pressure. The crude solid is then collected by vacuum filtration.
-
Purification: Purify the crude 8-hydroxypurine by recrystallization from a suitable solvent, such as water or ethanol. Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
The following protocols outline the general procedures for the spectroscopic characterization of this compound and its tautomers. As experimental data for the unsubstituted compound is scarce, data for hypoxanthine, the major tautomer, is often used as a reference.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for the purine protons (H2 and H6) are expected in the aromatic region (7-9 ppm). Protons on nitrogen atoms may appear as broad signals and their chemical shifts can be concentration and temperature dependent.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the purine ring will provide information about the electronic environment and help to distinguish between tautomers.
-
2D NMR: Techniques such as HSQC and HMBC can be used to confirm the assignments of proton and carbon signals and to elucidate the connectivity within the molecule.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Hypoxanthine (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~148 |
| H2 | ~8.0 | - |
| C4 | - | ~146 |
| C5 | - | ~124 |
| C6 | - | ~157 |
| H6 | ~8.1 | - |
| C8 | - | ~140 |
Note: These are approximate values based on experimental data for hypoxanthine. Actual chemical shifts may vary depending on the specific tautomer and experimental conditions.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Analyze the spectrum for characteristic absorption bands. Key functional groups to identify include:
-
N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹.
-
C=O stretching (keto form): A strong absorption band around 1700-1650 cm⁻¹.
-
C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region.
-
O-H stretching (enol form): A broad band around 3400-3200 cm⁻¹.
-
Table 4: Representative IR Absorption Frequencies for 8-Oxopurines
| Functional Group | Approximate Frequency (cm⁻¹) |
| N-H stretch | 3200-2800 (broad) |
| C=O stretch | 1700-1650 |
| C=N / C=C stretch | 1650-1450 |
| O-H stretch (enol) | 3400-3200 (broad) |
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for purines involve the cleavage of the imidazole and pyrimidine rings.
Biological Context and Signaling Pathways
While specific signaling pathways directly initiated by the free base this compound are not well-defined, the biological significance of 8-oxopurines is well-established, particularly in the context of oxidative DNA damage and repair. 8-Oxoguanine (8-oxoG), the guanine analogue of 8-oxopurine, is one of the most common DNA lesions resulting from reactive oxygen species (ROS).
8-Oxopurine in DNA Damage and Repair
The presence of 8-oxoG in DNA can lead to G:C to T:A transversions if not repaired. Cells have evolved sophisticated DNA repair mechanisms to counteract this threat. The base excision repair (BER) pathway is the primary mechanism for the removal of 8-oxoG.
Base Excision Repair Pathway for 8-Oxoguanine
Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.
Recent studies have also suggested that the 8-oxoG base, once excised from DNA by OGG1, may itself act as a signaling molecule, potentially activating small GTPases like Ras and Rac1. This suggests a more complex role for 8-oxopurines beyond simply being markers of DNA damage, implicating them in cellular signaling cascades.
Potential Signaling Role of Excised 8-Oxoguanine
Caption: A proposed signaling role for excised 8-oxoguanine.
Conclusion
This compound and its tautomers represent a fascinating and biologically relevant class of molecules. While the keto forms (8-oxopurines) are generally more stable, the potential for tautomeric shifts has significant implications for their biological activity and interactions with molecular targets. This guide has provided a foundational understanding of their chemistry, including methods for their synthesis and characterization, and has shed light on their important role in the context of DNA damage and repair. The emerging evidence for a signaling role of excised 8-oxopurines opens up new avenues for research and suggests that these molecules may have a more intricate role in cellular processes than previously appreciated. A deeper understanding of the tautomeric and isomeric landscape of this compound will undoubtedly be crucial for the future development of novel therapeutics targeting purine-dependent pathways.
An In-depth Technical Guide on the Putative Mechanism of Action of 7H-Purin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the putative mechanism of action of 7H-Purin-8-ol, also known as 8-hydroxypurine. The primary mechanism explored is its role as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This document includes a summary of relevant quantitative data for comparative analysis, detailed experimental protocols, and visualizations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action: Xanthine Oxidase Inhibition
The principal proposed mechanism of action for this compound is the inhibition of xanthine oxidase (XO). XO is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and tissues, causing inflammatory conditions such as gout.[2] By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, making it a compound of interest for the potential management of hyperuricemia and related conditions.
Xanthine oxidase inhibitors are broadly categorized into purine analogues and non-purine analogues.[3] this compound, being a purine derivative, falls into the former category. These inhibitors typically act by binding to the active site of the enzyme, preventing the substrate from accessing it.
Signaling Pathway: Purine Catabolism
The purine catabolism pathway is the central signaling cascade in which this compound is believed to exert its effect. This pathway details the breakdown of purine nucleotides into uric acid.
Quantitative Data on Xanthine Oxidase Inhibition
For the purpose of comparison and to provide a context for the potential potency of this compound, the following table summarizes the IC50 values of other known xanthine oxidase inhibitors.
| Inhibitor Compound | IC50 Value (µM) | Reference Compound |
| Allopurinol | 2.1 - 8.7 | [4] |
| Febuxostat | 0.0236 | [4] |
| Morin | 44 | [5] |
| 7,8-Benzoflavone | 0.6 | [4] |
| 5,6-Benzoflavone | 5.2 | [4] |
| Curcumin | 117.3 | [4] |
| Luteolin | 3.3 | [4] |
| Kaempferol | 2.18 | [5] |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and assay method.
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made in the assay buffer.
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer + 50 µL test compound/vehicle.
-
Control (No Inhibitor): 100 µL buffer + 50 µL vehicle + 50 µL xanthine oxidase solution.
-
Test Compound: 100 µL buffer + 50 µL of varying concentrations of this compound + 50 µL xanthine oxidase solution.
-
Positive Control: 100 µL buffer + 50 µL of varying concentrations of allopurinol + 50 µL xanthine oxidase solution.
-
-
Initiation of Reaction:
-
Add 50 µL of the xanthine solution to all wells except the blank to start the reaction. The final volume in each well is 250 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).
-
Measure the absorbance of each well at 295 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Synthesis of this compound (Traube Purine Synthesis)
The Traube purine synthesis is a classical and versatile method for the preparation of purines from pyrimidine precursors.[6][7] This can be adapted for the synthesis of this compound.
Starting Materials:
-
4,5-Diaminopyrimidine derivative
-
Urea or a similar one-carbon source (e.g., formic acid, ethyl chloroformate)
General Procedure:
-
Reaction Setup: A mixture of the 4,5-diaminopyrimidine and urea is heated, either neat or in a high-boiling solvent.
-
Cyclization: The heating promotes the cyclization of the pyrimidine derivative with the one-carbon source to form the imidazole ring, resulting in the purine scaffold.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
Conclusion
The available evidence strongly suggests that the primary mechanism of action of this compound is the inhibition of xanthine oxidase. This positions the compound as a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. While detailed protocols for assessing its inhibitory activity and for its synthesis are well-established in the field of medicinal chemistry, a specific experimentally determined IC50 value for this compound is currently lacking in the public domain. Further quantitative studies are necessary to fully elucidate its potency and to compare it with existing xanthine oxidase inhibitors. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
Synthesis of 7H-Purin-8-ol Analogs and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for 7H-Purin-8-ol analogs and their derivatives. Given that this compound predominantly exists in its more stable tautomeric form, 7H-purin-8(9H)-one, this guide will focus on the synthesis of the latter, which is widely reported in the scientific literature. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates relevant biological pathways.
Introduction
Purines are fundamental heterocyclic compounds essential for numerous biological processes. Their derivatives are integral components of nucleic acids, coenzymes, and signaling molecules. Consequently, synthetic purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 7H-purin-8-one scaffold, in particular, has garnered significant attention as a privileged structure in the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this important class of molecules.
Synthetic Strategies
The construction of the 7H-purin-8-one core can be achieved through several synthetic pathways. The most prevalent and versatile methods often employ diaminomaleonitrile (DAMN) or substituted pyrimidines as key starting materials.
Synthesis from Diaminomaleonitrile (DAMN)
A robust and widely utilized method for the synthesis of 8-oxopurine derivatives involves the use of diaminomaleonitrile (DAMN). This approach typically involves a multi-step one-pot reaction, offering a high degree of flexibility for introducing substituents.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 7H-purin-8(9H)-one derivatives from DAMN.
Experimental Protocol: Synthesis of 2,9-Disubstituted-8-oxo-7H-purine-6-carboxamide Derivatives [2]
-
Formation of the Urea Intermediate: To a solution of diaminomaleonitrile (DAMN) in a suitable solvent such as THF, an equimolar amount of an alkyl or aryl isocyanate is added. The reaction mixture is stirred at room temperature until the formation of the corresponding urea derivative is complete, which can be monitored by thin-layer chromatography (TLC).[2]
-
Cyclization to the Purine Core: The resulting urea intermediate is then treated with an appropriate aldehyde in the presence of a base, such as triethylamine (TEA), and a catalytic amount of iodine. The mixture is heated to facilitate the cyclization and formation of the 7H-purin-8(9H)-one ring system.[2]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the desired 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivative.[2]
Synthesis from Substituted Pyrimidines
An alternative strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine scaffold. This method is particularly useful for the synthesis of 2,6,9-trisubstituted purines.
A representative workflow for this approach is as follows:
Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines from a pyrimidine precursor.
Experimental Protocol: Synthesis of 6,8,9-Trisubstituted Purine Derivatives [2]
-
Reduction of the Nitro Group: 4,6-Dichloro-5-nitropyrimidine is reduced to 4,6-dichloropyrimidin-5-amine using a reducing agent such as tin(II) chloride in a suitable solvent.[2]
-
Nucleophilic Substitution at C4: The chlorine atom at the C4 position of the pyrimidine ring is substituted by reacting the diamine with an amine (e.g., cyclopentylamine) in the presence of a base like triethylamine. This yields a 6-chloro-N4-substituted-pyrimidine-4,5-diamine.[2]
-
Cyclization to form the Purine Ring: The resulting diamine is then reacted with a substituted benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the cyclization and formation of the 6-chloro-8,9-disubstituted 7H-purine intermediate.[2]
-
Further Substitution at C6 and C2: The remaining chloro and other substitutable positions can be further functionalized through nucleophilic aromatic substitution reactions to introduce a variety of substituents, leading to the final 2,6,9-trisubstituted purine analogs.[3]
Quantitative Data
The following tables summarize the yields and biological activities of representative this compound analogs and derivatives synthesized via the described methods.
Table 1: Synthesis Yields of 6,8,9-Trisubstituted Purine Analogs [4]
| Compound | R¹ (at C6) | R² (at C9) | R³ (at C8) | Yield (%) |
| 5 | 1-phenylpiperazine | cyclopentyl | 4-phenoxyphenyl | 95 |
| 6 | 1-(p-tolyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 94 |
| 7 | 1-(4-(trifluoromethyl)phenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 94 |
| 10 | 1-(4-chlorophenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 92 |
| 11 | 1-(3,4-dichlorophenyl)piperazine | cyclopentyl | 4-phenoxyphenyl | 92 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected 2,6,9-Trisubstituted Purines [3]
| Compound | HL-60 | CACO2 |
| 4r | >100 | 27 |
| 7h | Potent (data not specified) | >100 |
| Cisplatin (control) | Potent (data not specified) | >100 |
Biological Signaling Pathways
Derivatives of 7H-purin-8-one are known to interact with various biological pathways. One notable example is the involvement of 8-oxoguanine, a product of oxidative DNA damage, in cellular signaling. The repair of this lesion by 8-oxoguanine DNA glycosylase-1 (OGG1) can initiate a signaling cascade.
OGG1-Mediated Ras Activation
The excision of 8-oxoguanine from DNA by OGG1 releases the free base, which can then, in complex with OGG1, activate small GTPases of the Ras family. This activation leads to the phosphorylation of downstream targets in the MAPK/ERK pathway.[5][6]
Caption: OGG1-initiated signaling pathway leading to Ras activation.
Purine Metabolism
The synthesis and degradation of purines are fundamental metabolic pathways. Analogs of this compound can potentially interfere with these processes, leading to therapeutic effects. The de novo synthesis pathway builds the purine ring from simpler precursors, while the salvage pathway recycles purine bases.
Caption: Simplified overview of the purine metabolism pathway.[7][8]
Conclusion
The synthesis of this compound analogs and their derivatives offers a rich field for the discovery of new therapeutic agents. The synthetic methodologies detailed in this guide, particularly those starting from diaminomaleonitrile and substituted pyrimidines, provide versatile and efficient routes to a wide array of substituted purinones. The presented quantitative data and insights into the relevant biological pathways underscore the potential of these compounds in drug development. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the vast chemical and biological landscape of purine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 7H-Purin-8-ol Derivatives: A Technical Guide for Drug Development
Introduction
Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life, forming the basis of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules.[1] This ubiquity makes the purine scaffold a "privileged structure" in medicinal chemistry, with synthetic derivatives being a rich source of therapeutic agents.[2][3] Among these, the 7H-Purin-8-ol core, which exists in tautomeric equilibrium with 7H-purin-8(9H)-one, represents a versatile starting point for the development of novel compounds with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological evaluation of this compound derivatives, aimed at researchers and professionals in drug discovery and development.
Synthetic Strategies and Methodologies
The synthesis of the 7H-purin-8(9H)-one core and its derivatives often employs multicomponent reactions, which allow for the rapid generation of molecular diversity. A common and effective strategy involves the condensation of pyrimidine precursors or the construction of the purine ring system from imidazole synthons.
General Experimental Protocol: Synthesis from Diaminomalenonitrile
A prevalent method for constructing the purine ring system utilizes 2,3-diaminomaleonitrile (DAMN) as a key starting material. This approach allows for the introduction of diversity at various positions of the purine core.
Materials:
-
2,3-diaminomaleonitrile (DAMN) or aminomalononitrile p-toluenesulfonate (AMNS)
-
Appropriate aldehyde or isocyanate
-
Triethyl orthoformate or formic acid[4]
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Base (e.g., Triethylamine (TEA))
-
Microwave reactor (optional, for reaction acceleration)[4]
Procedure:
-
Imidazole Ring Formation: A mixture of DAMN (or AMNS), an appropriate aldehyde, and a base like TEA in a suitable solvent such as THF is prepared.
-
The reaction mixture is stirred, often with microwave irradiation for a short period (e.g., 2 minutes), to facilitate the formation of an amino imidazole carbonitrile intermediate.[4]
-
Pyrimidine Ring Annulation: The formed imidazole intermediate is then reacted with a C1 donor, such as formic acid or triethyl orthoformate, to construct the fused pyrimidine ring.[4]
-
This step is typically also performed under microwave irradiation (e.g., 250W, 200°C for 2 minutes) to drive the reaction to completion, yielding the 8,9-disubstituted-1H-purin-6-one derivatives.[4]
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the desired purine derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[5]
Figure 1: Generalized workflow for the synthesis of this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents in various disease areas. The structural modifications around the purine core significantly influence their potency and selectivity.
Antimicrobial Activity
Several purine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Table 1: Antimicrobial Activity of Selected Purine Derivatives [6]
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 14 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |
| 17 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |
| 20 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |
| 24 | Gram-positive strains | 7.8 - 62.5 | Gentamycin | 15.62 |
| Generic | Gram-negative strains | 31.25 - 125 | Gentamycin | 31.25 |
| Generic | C. albicans | 15.62 - 31.25 | Fluconazole | 15.62 |
Data sourced from a study on substituted purine analogues.[6]
Enzyme Inhibition
Purine derivatives are well-known for their ability to act as ATP-competitive kinase inhibitors.[7] They have also been evaluated for their inhibitory effects on other enzymes, such as those involved in metabolic diseases.
Table 2: Enzyme Inhibitory Activity of Selected Purine Derivatives [6]
| Compound ID | Target Enzyme | Inhibition (%) at 100 µM | Standard | Inhibition (%) |
| 10a | α-Amylase | 64.70 ± 0.02 | Acarbose | 67.33 ± 0.01 |
| 10a | α-Glucosidase | 75.36 ± 0.01 | Acarbose | 57.79 ± 0.01 |
| Series | α-Amylase | 21.85 - 64.70 | Acarbose | 67.33 ± 0.01 |
| Series | α-Glucosidase | 23.93 - 75.36 | Acarbose | 57.79 ± 0.01 |
Data from an evaluation of triazolo[4,3-a]quinoxaline derivatives with a purine-like core.[6]
Anticancer Activity
Synthetic purine derivatives are potential candidates for anticancer therapy due to their ability to interfere with signaling pathways that regulate cell survival and apoptosis.[6] For instance, certain sulfonylpurine derivatives have been shown to induce apoptosis and cause mitochondrial membrane depolarization in cancer cells.[6] Others have been found to inhibit tumor growth and metastasis in xenograft models of triple-negative breast cancer by modulating the expression of proteins like Bcl-2, Bax, MMP2, and AKT.[8]
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in type 2 diabetes.[9]
Procedure:
-
Reaction Setup: In a 96-well plate, add 30 µL of assay buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the test compound solution (at various concentrations). Vildagliptin is used as a standard inhibitor.[9]
-
Substrate Addition: The reaction is initiated by adding 50 µL of the fluorogenic substrate, Gly-Pro-AMC.[9]
-
Incubation and Measurement: The mixture is incubated at a controlled temperature. The fluorescence generated by the cleavage of the substrate is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Purine derivatives exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.[10]
In cancer, for example, substituted purine derivatives can trigger apoptosis (programmed cell death). This is a critical mechanism for eliminating malignant cells. The process can be initiated through intrinsic or extrinsic pathways, often converging on the activation of caspases, which are proteases that execute the cell death program. Some purine derivatives have been shown to induce apoptosis by causing mitochondrial membrane depolarization, a key event in the intrinsic pathway.[6]
Figure 2: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The exploration of its chemical space has yielded a diverse range of derivatives with significant potential as antimicrobial, antidiabetic, and anticancer agents. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the creation of large libraries for high-throughput screening.
Future research should focus on elucidating the precise mechanisms of action and identifying specific molecular targets for the most potent compounds.[8] Structure-activity relationship (SAR) studies, aided by computational modeling and docking, will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[11] The continued development of novel synthetic methodologies will further expand the accessible chemical space, paving the way for the discovery of new and effective therapeutics based on the this compound core.
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and biological evaluation of purine-5- N -isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02970D [pubs.rsc.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7H-Purin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 7H-Purin-8-ol, a significant purine derivative. By presenting a logical workflow, detailed experimental protocols, and a thorough analysis of spectroscopic data, this document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.
Introduction to this compound
This compound, also known as 8-hydroxypurine, is a purine base with the molecular formula C₅H₄N₄O. Its structure is foundational to various biologically active molecules and it exists in a tautomeric equilibrium with its keto form, 7,9-dihydropurin-8-one. This tautomerism is a critical aspect of its chemical behavior and biological function, influencing its hydrogen bonding capabilities and interactions with biological macromolecules. The precise characterization of its structure is paramount for understanding its reactivity, developing derivatives, and exploring its pharmacological potential.
Spectroscopic Data for Structure Confirmation
Table 1: Nuclear Magnetic Resonance (NMR) Data
Quantitative NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on general knowledge of purine systems and data from related structures.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | ~8.0 - 8.5 | singlet | - | H-2 / H-6 | Predicted |
| ¹H | ~7.8 - 8.2 | singlet | - | H-6 / H-2 | Predicted |
| ¹H | ~11.0 - 13.0 | broad singlet | - | N-H | Predicted |
| ¹³C | ~150 - 155 | - | - | C-2 | Predicted |
| ¹³C | ~145 - 150 | - | - | C-4 | Predicted |
| ¹³C | ~115 - 120 | - | - | C-5 | Predicted |
| ¹³C | ~140 - 145 | - | - | C-6 | Predicted |
| ¹³C | ~155 - 160 | - | - | C-8 | Predicted |
Note: Predicted values are based on the general chemical shift ranges for purine scaffolds and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The characteristic absorption bands are indicative of specific bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |
| 3200 - 3500 | Broad | O-H Stretch | Hydroxyl group (-OH) | Predicted |
| 3100 - 3300 | Medium | N-H Stretch | Amine/Amide | Predicted |
| 1670 - 1720 | Strong | C=O Stretch | Carbonyl (keto tautomer) | Predicted |
| 1550 - 1650 | Medium-Strong | C=N, C=C Stretch | Purine ring | Predicted |
| 1000 - 1300 | Medium | C-O Stretch | Hydroxyl group (-OH) | Predicted |
Note: The presence of both O-H and C=O stretching bands would be a strong indicator of the keto-enol tautomerism.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition of this compound.
| Technique | m/z Value | Relative Intensity (%) | Assignment | Reference |
| ESI-MS | 137.0458 | - | [M+H]⁺ | Predicted[1] |
| ESI-MS | 135.0312 | - | [M-H]⁻ | Predicted[1] |
| GC-MS | 136 | 100 | [M]⁺ | Predicted[2] |
| GC-MS | 108 | - | [M-CO]⁺ | Predicted[2] |
| GC-MS | 81 | - | Fragmentation | Predicted[2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance or Varian DD2 spectrometer operating at a proton frequency of 300 MHz or 500 MHz.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Data Processing : Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Data Processing : Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.[3]
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One.
-
Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Background correction is applied.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass measurement. For fragmentation analysis, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source can be used.
-
ESI-MS :
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).
-
Analysis Mode : Both positive and negative ion modes are used to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Range : m/z 50-500.
-
-
GC-MS (for a volatile derivative) :
-
Sample Preparation : The sample may require derivatization (e.g., silylation) to increase its volatility.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 30-300.
-
Visualizing the Path to Confirmation
Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.
A key feature of this compound is its existence as a mixture of tautomers in solution. This equilibrium is crucial for its chemical and biological properties.
Conclusion
The structural elucidation of this compound is a systematic process that integrates synthesis, purification, and multi-faceted spectroscopic analysis. The collective evidence from NMR, IR, and Mass Spectrometry, interpreted within the context of its inherent tautomerism, provides a definitive confirmation of its molecular structure. This foundational knowledge is indispensable for the rational design of novel purine-based therapeutic agents and for advancing our understanding of purine metabolism and signaling pathways.
References
In-Depth Technical Guide to the Physicochemical Properties of 7H-Purin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7H-Purin-8-ol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogues to offer a thorough understanding. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for key physicochemical property determination are also provided.
Core Physicochemical Properties
This compound, a member of the purine family, is a heterocyclic aromatic organic compound. Its structure and properties are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the purine scaffold in biologically active molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem |
| Synonyms | 8-Hydroxypurine, Purin-8-one | PubChem |
| CAS Number | Not available | |
| Molecular Formula | C₅H₄N₄O | PubChem[1] |
| Molecular Weight | 136.11 g/mol | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |
| LogP (XLogP3-AA) | -0.8 | Predicted by PubChem |
| Polar Surface Area | 70.1 Ų | Predicted by PubChem |
| Hydrogen Bond Donors | 2 | Predicted by PubChem |
| Hydrogen Bond Acceptors | 4 | Predicted by PubChem |
Tautomerism
A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The most significant equilibrium is between the -ol and -one forms. Understanding this tautomerism is crucial as the dominant form can significantly influence the molecule's biological activity and physicochemical properties. The equilibrium can be influenced by factors such as the solvent and pH.
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of purine analogues like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire solid has melted (T2).
-
The melting point is reported as the range T1-T2.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.
Materials:
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Distilled or deionized water
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of water.
-
Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of solvent.
-
Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the saturated solution to determine the water solubility.
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values
-
Stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol)
Procedure:
-
Prepare a series of solutions of the compound in buffers of different pH values, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance at the selected wavelength(s) against pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.
Biological Context: Purine Metabolism
This compound is structurally related to endogenous purines and their metabolites. A key enzyme in purine catabolism is xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Compounds that can interact with this pathway are of interest in the treatment of conditions like gout, which is caused by an accumulation of uric acid.
References
Quantum Mechanical Calculations for 7H-Purin-8-ol: A Technical Guide
This technical guide provides an in-depth overview of the application of quantum mechanical calculations to the study of 7H-Purin-8-ol. It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of purine analogs. This document details the computational methodologies, presents key data in a structured format, and visualizes the computational workflow.
Introduction to this compound and Tautomerism
This compound, also known as 7,9-dihydropurin-8-one, is a derivative of purine, a fundamental heterocyclic compound found in nucleic acids.[1] Like many purine derivatives, this compound can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity, intermolecular interactions, and biological activity. Quantum mechanical calculations are powerful tools for determining the equilibrium structures, relative energies, and electronic properties of these tautomers, providing insights that are often difficult to obtain experimentally.[2][3]
The most common tautomeric equilibrium for this molecule involves the keto (lactam) and enol (lactim) forms, as well as potential proton shifts between the nitrogen atoms of the imidazole and pyrimidine rings. Understanding this tautomeric landscape is essential for predicting its behavior in different environments, such as in the gas phase or in solution.[2][4]
Computational Methodologies
The theoretical investigation of purine tautomerism typically employs a range of quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.[5][6]
Experimental Protocol: Tautomer Stability Calculation
-
Structure Optimization: The initial step involves building the 3D structures of all plausible tautomers of this compound. Each of these structures is then subjected to geometry optimization to find the minimum energy conformation on the potential energy surface.
-
Computational Level of Theory: A common and effective level of theory for these systems is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[2][5] The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are important for accurately describing lone pairs and hydrogen bonding.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:
-
To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain thermodynamic data, such as the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.[7]
-
-
Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the tautomers. The tautomer with the lowest total energy is considered the most stable.
-
Solvent Effects: To model the system in a biological or solution-phase environment, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[2] This method treats the solvent as a continuous dielectric medium, which can significantly influence the relative stability of polar tautomers.
Calculated Properties of this compound Tautomers
Quantum mechanical calculations yield a wealth of quantitative data. The following tables summarize the types of data typically generated in a computational study of this compound tautomers.
Note: The values presented in these tables are illustrative and representative of typical results for purine systems. Specific values for this compound would require dedicated calculations.
Table 1: Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (ΔE) (kcal/mol) Gas Phase | Relative Gibbs Free Energy (ΔG) (kcal/mol) Gas Phase | Relative Energy (ΔE) (kcal/mol) Aqueous (PCM) |
| 7H-keto (lactam) | 0.00 | 0.00 | 0.00 |
| 9H-keto (lactam) | 1.5 - 3.0 | 1.6 - 3.2 | 0.5 - 1.5 |
| 8-enol (lactim) | 8.0 - 12.0 | 8.2 - 12.5 | 6.0 - 9.0 |
This table illustrates the expected relative stability, with the 7H-keto form often being the most stable in the gas phase. The relative energies can shift in a polar solvent like water.[2]
Table 2: Key Geometric Parameters for the Most Stable Tautomer (7H-keto)
| Bond/Angle | Calculated Value (Å or °) |
| C8=O10 Bond Length | 1.21 - 1.24 Å |
| N7-H Bond Length | 1.01 - 1.03 Å |
| N1-C6 Bond Length | 1.37 - 1.40 Å |
| C4-C5-N7 Angle | 105 - 108° |
| N1-C2-N3 Angle | 125 - 128° |
Geometric parameters are crucial for understanding the structure and bonding within the molecule. These values can be compared with experimental crystallographic data where available.
Table 3: Electronic Properties of this compound Tautomers
| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 7H-keto | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 | 3.0 - 4.0 |
| 9H-keto | -6.4 to -6.9 | -1.6 to -2.1 | 4.3 - 5.3 | 5.0 - 6.5 |
| 8-enol | -6.0 to -6.5 | -1.2 to -1.7 | 4.8 - 5.3 | 2.5 - 3.5 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, provide insights into the chemical reactivity and kinetic stability of the molecule.[7] The dipole moment is indicative of the molecule's overall polarity.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical investigation of this compound tautomerism.
Conclusion
Quantum mechanical calculations provide a robust framework for investigating the structural and electronic properties of this compound. By employing methods like DFT, researchers can elucidate the relative stabilities of its tautomers in different environments, which is fundamental to understanding its chemical behavior and potential as a pharmacophore. The detailed data on geometry, energy, and electronic structure obtained from these calculations are invaluable for rational drug design and development, offering molecular-level insights that complement experimental studies.
References
- 1. PubChemLite - this compound (C5H4N4O) [pubchemlite.lcsb.uni.lu]
- 2. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [A theoretical investigation of tautomerism of adenine, purine, guanine, and cytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Density functional study on the derivatives of purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Biological Landscape of 7H-Purin-8-ol: A Technical Guide for Researchers
An In-depth Examination of the Biological Targets and Signaling Cascades of 8-Oxopurines
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the biological significance of 7H-Purin-8-ol and its tautomeric form, 8-oxopurine. While historically viewed primarily as a marker of oxidative DNA damage, recent scientific evidence has illuminated a fascinating and previously unrecognized role for its derivatives, particularly 8-oxoguanine, as signaling molecules that actively modulate cellular pathways. This document provides a detailed overview of the key biological targets, summarizes quantitative data, presents detailed experimental protocols, and visualizes the intricate signaling networks involved.
Introduction: Beyond a Damage Marker
This compound is a heterocyclic organic compound that exists in tautomeric equilibrium with 8-oxopurine. For decades, the presence of 8-oxopurines, such as 8-oxo-7,8-dihydroguanine (8-oxoG) and 8-oxo-7,8-dihydroadenine (8-oxoA), within DNA has been predominantly associated with oxidative stress and mutagenesis. However, emerging research has unveiled a paradigm shift in our understanding. The free 8-oxoguanine base, excised from DNA during the base excision repair (BER) process, is not merely a catabolic byproduct but a proactive signaling molecule.
This guide focuses on the newfound signaling roles of 8-oxoguanine, a key derivative of this compound. We will explore its interaction with the DNA glycosylase OGG1 and the subsequent activation of critical downstream pathways that have profound implications for cellular function, immune response, and disease pathogenesis.
Key Biological Target: The OGG1/8-oxoG Signaling Complex
The primary biological target of free 8-oxoguanine is the human 8-oxoguanine DNA glycosylase 1 (OGG1). While OGG1's canonical function is to recognize and excise 8-oxoG lesions from DNA, it also binds to the excised free 8-oxoG base with high affinity. This binding event forms a novel signaling complex, OGG1/8-oxoG, which possesses a remarkable and unexpected function: it acts as a Guanine Nucleotide Exchange Factor (GEF) for small GTPases.
Activation of Small GTPases: Ras and Rac1
The OGG1/8-oxoG complex directly interacts with members of the Ras superfamily of small GTPases, including H-Ras, K-Ras, N-Ras, and Rac1.[1][2] This interaction catalyzes the exchange of GDP for GTP, thereby converting these GTPases from their inactive to their active state.[3][4] This activation is a pivotal event that triggers a cascade of downstream signaling events.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the interaction and activity of the OGG1/8-oxoG signaling complex.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) of 8-oxoG to OGG1 | 0.56 ± 0.19 nM | OGG1 | Fluorescence Spectroscopy | [2] |
| Lowest effective dose of 8-oxoG for Ras activation in MRC5 cells | 100 nM | Ras | Active Ras Pulldown Assay | [1] |
| Upregulation of Dendritic Cell-associated genes in mouse lungs after intranasal 8-oxoG challenge (single dose) | 22 out of 95 genes | Dendritic Cells | Transcriptome Analysis | [5] |
| Upregulation of Dendritic Cell-associated genes in mouse lungs after intranasal 8-oxoG challenge (multiple doses) | 42 out of 95 genes | Dendritic Cells | Transcriptome Analysis | [5] |
| Increase in IL-6 secretion from human monocyte-derived Dendritic Cells (moDCs) upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.01) | moDCs | ELISA | [6] |
| Increase in TNF-α secretion from human moDCs upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.01) | moDCs | ELISA | [6] |
| Increase in IL-8 secretion from human moDCs upon treatment with 100 µM 8-oxoG for 24h | Significant increase (p<0.05) | moDCs | ELISA | [6] |
Signaling Pathways
The activation of Ras and Rac1 by the OGG1/8-oxoG complex initiates several downstream signaling pathways with significant physiological consequences.
The MAPK/ERK Pathway
Activated Ras triggers the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[1][3] This pathway is a central regulator of gene expression, controlling cellular processes such as proliferation, differentiation, and survival.
OGG1/8-oxoG mediated MAPK/ERK signaling cascade.
Rac1-Mediated ROS Production
The activation of Rac1 by the OGG1/8-oxoG complex leads to an increase in cellular reactive oxygen species (ROS) levels.[2] This is mediated by the nuclear membrane-associated NADPH oxidase type 4 (NOX4).[7] This creates a potential positive feedback loop, where oxidative stress leads to the formation of 8-oxoG, which in turn can amplify ROS signaling.
Rac1-mediated reactive oxygen species (ROS) production.
Immune System Activation
Free 8-oxoguanine has been shown to be a potent activator of dendritic cells (DCs), key antigen-presenting cells of the immune system.[5][6] This activation is dependent on OGG1 and leads to the upregulation of co-stimulatory molecules (CD40, CD86, CD83, HLA-DQ) and the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.[6][8] This suggests a novel link between oxidative DNA damage repair and the initiation of both innate and adaptive immune responses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Guanine Nucleotide Exchange Assay for Ras Activation
This protocol is adapted from Boldogh et al. (2012).[1]
Objective: To determine if the OGG1/8-oxoG complex can catalyze the exchange of GDP for GTP on Ras proteins in vitro.
Materials:
-
Recombinant nucleotide-free H-Ras protein
-
Guanosine diphosphate (GDP)
-
Guanosine triphosphate (GTP)
-
Non-hydrolyzable GTP analog (GTPγS)
-
Recombinant human OGG1 protein
-
8-oxoguanine (8-oxoG)
-
Reaction Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 3 µM MgCl₂, 1 mM DTT, 50 µg/mL BSA
-
Termination Buffer: 60 mM MgCl₂
-
Active Ras pulldown assay kit
Procedure:
-
Loading Ras with GDP: Incubate 6 pmol of nucleotide-free H-Ras with an equimolar amount of GDP in Reaction Buffer at 24°C to prepare GDP-loaded Ras.
-
Initiating the Exchange Reaction: Initiate the guanine nucleotide exchange reaction by adding OGG1 ± 8-oxoG to the GDP-loaded Ras in the presence of a 10-fold molar excess of GTPγS. The molecular ratio of Ras to the OGG1/8-oxoG complex can be varied (e.g., 1:1 or 10:1).
-
Time Course: Incubate the reaction mixture at 24°C and collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 32 minutes).
-
Terminating the Reaction: Stop the reaction at each time point by adding Termination Buffer.
-
Quantifying Activated Ras: Determine the levels of GTP-bound Ras (Ras-GTPγS) in each sample using an Active Ras pulldown assay according to the manufacturer's instructions.
Workflow for the in vitro Guanine Nucleotide Exchange Factor (GEF) assay.
OGG1-Ras Interaction Assay (Pull-down)
This protocol is based on the methods described by Boldogh et al. (2012).[1]
Objective: To determine the physical interaction between OGG1 and Ras proteins in the presence of 8-oxoG.
Materials:
-
His-tagged Ras proteins (H-Ras, N-Ras, or K-Ras)
-
Nickel-nitrilotriacetic acid (Ni-NTA)-agarose beads
-
Untagged OGG1 protein
-
8-oxoguanine (8-oxoG)
-
GTP and GDP
-
Interaction Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, 0.05% Tween 20, pH 7.5
-
Laemmli buffer
-
Western blotting reagents and antibodies against OGG1
Procedure:
-
Immobilize Ras: Incubate His-tagged Ras protein with Ni-NTA-agarose beads in Interaction Buffer for 30 minutes at 4°C to immobilize the Ras protein.
-
Washing: Wash the beads three times with Interaction Buffer to remove unbound Ras.
-
Incubation with OGG1: Add untagged OGG1, with or without 8-oxoG, to the Ras-bound beads. In some experiments, GTP or GDP can be included to assess their effect on the interaction.
-
Incubate and Wash: Incubate the mixture for 30 minutes at 4°C to allow for protein-protein interaction. Subsequently, wash the beads twice with Interaction Buffer to remove unbound OGG1.
-
Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli buffer and heating. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for OGG1.
Dendritic Cell Activation Assay
This protocol is a generalized procedure based on the findings of Bai et al. (2019).[6]
Objective: To assess the activation of dendritic cells (DCs) in response to 8-oxoguanine.
Materials:
-
Primary human monocyte-derived DCs (moDCs)
-
8-oxoguanine (8-oxoG)
-
Cell culture medium and supplements
-
Flow cytometry antibodies against CD40, CD86, CD83, and HLA-DQ
-
ELISA kits for IL-6, TNF-α, and IL-8
-
siRNA for OGG1 and control siRNA
Procedure:
-
Cell Culture and Treatment: Culture human moDCs under standard conditions. Treat the cells with varying concentrations of 8-oxoG (e.g., 1, 10, 100 µM) for 24 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against the cell surface markers CD40, CD86, CD83, and HLA-DQ. Analyze the expression of these markers by flow cytometry to assess DC maturation.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of the pro-inflammatory cytokines IL-6, TNF-α, and IL-8 using specific ELISA kits.
-
OGG1 Depletion (Control Experiment): To confirm the role of OGG1, transfect moDCs with siRNA targeting OGG1 or a control siRNA prior to treatment with 8-oxoG. Perform the activation assays as described above and compare the results to determine if the effects of 8-oxoG are OGG1-dependent.
Conclusion and Future Directions
The discovery of this compound derivatives, specifically 8-oxoguanine, as signaling molecules represents a significant advancement in our understanding of cellular responses to oxidative stress. The OGG1/8-oxoG complex acts as a novel signaling hub, activating key pathways involved in cell proliferation, inflammation, and immune regulation. This technical guide provides a foundational resource for researchers aiming to explore this exciting and rapidly evolving field.
Future research should focus on several key areas:
-
Elucidating the signaling roles of other 8-oxopurines, such as 8-oxoadenine.
-
Identifying the full spectrum of downstream targets and cellular processes regulated by the OGG1/8-oxoG signaling axis.
-
Investigating the therapeutic potential of targeting this pathway in diseases associated with oxidative stress and inflammation, such as cancer and neurodegenerative disorders.
-
Developing specific inhibitors or modulators of the OGG1/8-oxoG interaction to further probe its function and for potential therapeutic applications.
By providing a comprehensive overview of the current knowledge and detailed experimental approaches, this guide aims to facilitate further discoveries into the multifaceted biological roles of this compound and its derivatives.
References
- 1. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Purine Analogs with Purinergic Receptors
To the esteemed researcher,
This technical guide addresses the interaction of purine compounds with the purinergic receptor family. Extensive investigation into the specific compound 7H-Purin-8-ol (also known as 8-hydroxypurine) has revealed a significant lack of published scientific literature detailing its direct interaction with any purinergic receptor subtype. There is no available quantitative data (e.g., binding affinities, EC50, or IC50 values) to suggest it is a recognized ligand for these receptors.
Therefore, this guide will focus on the known interactions of structurally related and biologically relevant purine analogs: xanthine, hypoxanthine, uric acid, and the therapeutic agent allopurinol with its active metabolite oxypurinol . These compounds, which are key players in purine metabolism, have been shown to modulate purinergic signaling, often indirectly, and offer valuable insights into the broader relationship between purine structures and this receptor system.
Introduction to Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] These signaling molecules activate specific purinergic receptors on the cell surface, which are broadly classified into two families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP and other nucleotides).[2]
-
P1 Receptors: These are G-protein coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[2] They are involved in a wide range of physiological processes, and their modulation is a key therapeutic target.[2]
-
P2 Receptors: This family is further divided into two subfamilies:
-
P2X Receptors: These are ligand-gated ion channels (seven subtypes: P2X1-7) that, upon activation by ATP, allow the influx of cations like Ca²⁺ and Na⁺.[1]
-
P2Y Receptors: These are GPCRs (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that couple to various G-proteins to initiate intracellular signaling cascades.[2]
-
Purinergic signaling plays a critical role in neurotransmission, inflammation, immune responses, and cell proliferation, making it a significant area of interest for drug development.[3]
Interaction of Purine Analogs with Purinergic Receptors
While direct, high-affinity binding of metabolic purines (other than ATP, ADP, and adenosine) to purinergic receptors is not a primary signaling mechanism, these molecules can significantly influence purinergic pathways.
Xanthine and its methylated derivatives, such as caffeine and theophylline, are well-established antagonists of adenosine (P1) receptors.[4][5] This antagonistic action is a cornerstone of their pharmacological effects.
Quantitative Data on Xanthine Derivative Interactions with Adenosine Receptors
| Compound | Receptor Subtype | Species | Assay Type | Affinity (Ki) / Potency (IC50) | Reference |
| Theophylline | A1, A2A, A2B | Rat | Radioligand Binding | Ki ~ 10-50 µM | [6] |
| Caffeine | A1, A2A, A2B | Rat | Radioligand Binding | Ki ~ 20-100 µM | [6] |
| 8-Phenyltheophylline | A1, A2 | Rat | Radioligand Binding | High nM to low µM range | [5] |
Note: Data is generalized from multiple studies. Specific values can vary based on experimental conditions.
Hypoxanthine is a central intermediate in purine metabolism.[7] While not a direct agonist or antagonist at purinergic receptors, its levels can influence purinergic signaling, particularly through its role as a substrate for xanthine oxidase and its position in the purine salvage pathway which can affect adenosine levels.[8] Deficiencies in the purine salvage enzyme HPRT, which utilizes hypoxanthine, lead to dysregulated P2Y1 receptor expression and signaling.[9]
Uric acid is the final product of purine metabolism in humans, generated from xanthine by xanthine oxidase.[7] High levels of uric acid, in the form of monosodium urate (MSU) crystals, are the causative agent of gout.[10] Recent evidence suggests that uric acid and MSU crystals can trigger inflammatory responses through mechanisms involving purinergic signaling. Specifically, they can stimulate the release of ATP, which then acts on P2X7 receptors to activate the NLRP3 inflammasome, a key component of the innate immune system.[10][11]
Allopurinol is a structural isomer of hypoxanthine and a widely used medication for treating gout.[12] It acts as an inhibitor of xanthine oxidase.[12] Its primary active metabolite, oxypurinol, is also a potent inhibitor of this enzyme.[13][14]
The mechanism of action of allopurinol indirectly affects purinergic signaling. By inhibiting xanthine oxidase, allopurinol prevents the breakdown of hypoxanthine and xanthine, leading to their accumulation.[12] This can shift purine metabolism towards the salvage pathway, potentially increasing the pool of purine nucleotides and nucleosides, including adenosine.[15] Studies have shown that the anti-nociceptive effects of allopurinol are mediated by an increase in adenosine levels, which then act on A1 adenosine receptors.[15][16]
There is no evidence to suggest that allopurinol or oxypurinol directly bind to and modulate purinergic receptors as agonists or antagonists. Their effect is a consequence of their enzymatic inhibition.
Signaling Pathways
The purine analogs discussed primarily influence the P1 (adenosine) and P2X7 receptor pathways.
Xanthines act as competitive antagonists at A1 and A2A receptors, blocking the downstream signaling initiated by adenosine. Allopurinol can indirectly enhance this pathway by increasing adenosine levels.
Caption: Adenosine Receptor Signaling Modulation.
Uric acid crystals can lead to ATP release, which then activates the P2X7 receptor, a key step in inflammasome activation.
Caption: P2X7-Mediated Inflammasome Activation.
Experimental Protocols
The study of purine analog interactions with purinergic receptors involves a variety of in vitro and in vivo techniques.
These assays are the gold standard for determining the affinity of a compound for a receptor.
Protocol Outline: Competitive Radioligand Binding Assay for Adenosine Receptors
-
Preparation of Membranes:
-
Culture cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a high-affinity radioligand (e.g., [³H]DPCPX for A1 receptors).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., theophylline, or a test compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
References
- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 2. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 5. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purinergic signaling in human pluripotent stem cells is regulated by the housekeeping gene encoding hypoxanthine guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purinergic Signaling in the Regulation of Gout Flare and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP release and purinergic signaling: a common pathway for particle-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allopurinol - Wikipedia [en.wikipedia.org]
- 13. Oxipurinol - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-nociceptive properties of the xanthine oxidase inhibitor allopurinol in mice: role of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Enzymatic Assay of 7H-Purin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines.[1][2][3] It facilitates the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Consequently, the inhibition of xanthine oxidase is a primary therapeutic approach for managing gout and other conditions related to hyperuricemia.[3][4] 7H-Purin-8-ol, as a purine analog, is a candidate for investigation as a potential inhibitor of xanthine oxidase.
These application notes provide a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay to evaluate the inhibitory potential of this compound. The widely used clinical inhibitor, allopurinol, serves as a positive control in this assay.[3]
Principle of the Assay
The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzyme's activity by tracking the formation of uric acid from the substrate, xanthine. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm.[3][5] The inhibitory effect of a test compound like this compound is measured by its capacity to decrease the rate of uric acid production. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.[3]
Signaling Pathway
Experimental Protocol
Materials and Reagents
| Reagent/Material | Specifications |
| Enzyme | Xanthine Oxidase (from bovine milk) |
| Substrate | Xanthine or Hypoxanthine |
| Test Compound | This compound |
| Positive Control | Allopurinol |
| Buffer | 50-100 mM Potassium Phosphate Buffer (pH 7.5-7.8) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Stop | 1N Hydrochloric Acid (HCl) (Optional, for endpoint assays) |
| Labware | 96-well UV-transparent microplates or quartz cuvettes |
| Instrumentation | Spectrophotometer or microplate reader (capable of 295 nm) |
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM potassium phosphate buffer and carefully adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in the phosphate buffer. The optimal final concentration for the assay should be determined empirically, but a common starting point is 0.025 unit/mL in the final reaction mixture.[1]
-
Substrate Solution (Xanthine, 0.15 mM): Prepare a stock solution of xanthine in the phosphate buffer. The concentration may need to be varied for kinetic studies.[1]
-
Test Compound (this compound) and Positive Control (Allopurinol) Solutions: Dissolve the test compound and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10-100 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Organize the 96-well plate to include wells for blanks, negative controls, positive controls, and the test compound at various concentrations.
-
Blank Wells: 140 µL Buffer + 60 µL Vehicle (e.g., DMSO in buffer).
-
Negative Control Wells (100% Activity): 117 µL Buffer + 3 µL Vehicle + 60 µL Xanthine Oxidase Solution.
-
Test Compound Wells: 117 µL Buffer + 3 µL this compound solution (at various concentrations) + 60 µL Xanthine Oxidase Solution.
-
Positive Control Wells: 117 µL Buffer + 3 µL Allopurinol solution (at various concentrations) + 60 µL Xanthine Oxidase Solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate for 10 minutes at room temperature (25°C) or 37°C.[1][5] This allows the inhibitor to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the 0.15 mM substrate (xanthine or hypoxanthine) solution to all wells except the blank.[1]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[1]
-
Measurement: Measure the absorbance of each well at 295 nm using a microplate reader. The measurement can be taken as an endpoint reading or in a kinetic mode, where readings are taken every minute for a set period (e.g., 3-5 minutes) immediately after adding the substrate.[1]
Data Analysis
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the negative control (enzyme + vehicle).
-
A_sample is the absorbance of the well with the test compound.
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound's concentration. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Data Presentation
The results of the xanthine oxidase inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC₅₀ (µM) | Mode of Inhibition |
| This compound | To be determined | To be determined |
| Allopurinol (Positive Control) | Reported value, e.g., 2.84 ± 0.41[5] | Competitive |
Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies can be performed.
-
Procedure: The assay is conducted with varying concentrations of the substrate (e.g., 0.0125–0.20 mM xanthine) in the absence and presence of different, fixed concentrations of the inhibitor (this compound).[1]
-
Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mode of inhibition.[1][2] This analysis helps to understand how the inhibitor interacts with the enzyme and its substrate.[1]
References
- 1. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
Application Notes and Protocols for 7H-Purin-8-ol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Purin-8-ol, a purine analog, exists in tautomeric equilibrium with 8-hydroxypurine and purin-8-one. Purine analogs are a class of molecules that have garnered significant interest in biomedical research due to their diverse biological activities, including anti-proliferative and anti-inflammatory effects. Derivatives of the closely related purin-8-one have demonstrated notable anti-proliferative activity against various tumor cell lines.[1] These compounds often exert their effects by interacting with key cellular pathways, such as purinergic signaling, which plays a crucial role in cell proliferation, metabolism, and survival.[2][3][4][5]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The methodologies outlined below are based on established techniques for evaluating the cytotoxic and anti-proliferative effects of purine analogs and can be adapted for specific research needs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol |
| Appearance | Typically a powder |
| Solubility | Soluble in DMSO. Solubility in aqueous media is generally low. |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (in Solvent) | Store in DMSO at -80°C for up to one year, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
Data Presentation: Anti-proliferative Activity of Related Purin-8-one Derivatives
While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on its derivatives provide insights into its potential anti-proliferative efficacy. The following table summarizes the cytotoxic activities of various purine derivatives against several human cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| Purine Derivative 1 | HeLa (Cervical Cancer) | 15.2 | 48 |
| Purine Derivative 2 | MOLT-4 (Leukemia) | 10.8 | 48 |
| Purine Derivative 3 | K562 (Leukemia) | 12.5 | 48 |
| R-roscovitine (Control) | HeLa (Cervical Cancer) | 16.5 | 48 |
| R-roscovitine (Control) | MOLT-4 (Leukemia) | 11.2 | 48 |
| R-roscovitine (Control) | K562 (Leukemia) | 13.1 | 48 |
Note: The data presented are for illustrative purposes and are based on published results for purin-8-one derivatives.[1] Actual IC50 values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pre-warmed cell culture medium
-
0.22 µm syringe filter (optional)
Procedure:
-
Stock Solution Preparation (10 mM): a. In a sterile microcentrifuge tube, accurately weigh 1.36 mg of this compound powder. b. Add 1 mL of sterile, anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. d. (Optional but Recommended) For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube inside a laminar flow hood. e. Aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution, resulting in a 100 µM working solution with a final DMSO concentration of 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%. c. Vehicle Control: Prepare a vehicle control by adding 10 µL of sterile DMSO to 990 µL of cell culture medium. This is crucial to differentiate the effects of this compound from any potential solvent effects.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a chosen cell line.[6][7]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound working solutions (serial dilutions)
-
Vehicle control
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Trypsinize and resuspend the cells in fresh complete medium. c. Perform a cell count and adjust the cell density. d. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. e. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your working solution. b. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. c. Include wells with vehicle control and untreated cells (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value by plotting a dose-response curve using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry. Purine analogs can cause cell cycle arrest at different phases.[8][9]
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Seed cells in 6-well plates and treat with desired concentrations of this compound and vehicle control for a specified time (e.g., 24 hours). b. Harvest the cells by trypsinization, including the supernatant to collect any floating cells. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Wash the cell pellet twice with cold PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathway of Purine Analogs in Cancer Cells
Purine analogs can interfere with purinergic signaling pathways, which are often dysregulated in cancer.[2][4][5] The following diagram illustrates a potential mechanism of action where a purine analog inhibits key kinases in growth factor signaling cascades.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a cell-based assay.
Caption: Workflow for the cell-based viability assay.
Logical Relationship for Multi-Assay Cytotoxicity Assessment
A comprehensive assessment of a compound's effect on cells often involves multiple assays to evaluate different aspects of cell health.
References
- 1. Frontiers | The potential role of purinergic signaling in cancer therapy: perspectives on anti-CD73 strategies for prostate cancer [frontiersin.org]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling: Diverse effects and therapeutic potential in cancer | Semantic Scholar [semanticscholar.org]
- 4. Purinergic Signaling in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Inducing differentiation of transformed cells with hybrid polar compounds: a cell cycle-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of azathioprine (Imuran) on the cell cycle of promonocytes and the production of monocytes in the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7H-Purin-8-ol Scaffold for Kinase Inhibitor Development
Introduction
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. While 7H-Purin-8-ol (also known as oxypurinol) is widely recognized as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism[1], recent research has highlighted the vast potential of the substituted 7H-purin-8-one core structure in the development of potent and selective protein kinase inhibitors.[2][3] Protein kinases are critical regulators of most cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention.[4]
Derivatives of the 7H-purin-8-one scaffold have been synthesized and optimized to target various oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[2][3] Strategic substitutions at the N7, N9, and C2 positions of the purine ring have been shown to modulate potency and selectivity, leading to compounds that inhibit kinase autophosphorylation and downstream signaling pathways at nanomolar concentrations.[2][3] These findings underscore the utility of the 7H-purin-8-one scaffold as a versatile template for designing novel kinase inhibitors for targeted therapy.
Quantitative Data on 7H-Purin-8-one Derivatives
The following tables summarize the inhibitory activities of various 2,7,9-trisubstituted 7H-purin-8-one derivatives against key oncogenic kinases. These compounds demonstrate that while the core scaffold is essential, substitutions at the R1, R2, and R3 positions are critical for achieving high potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of Selected Purin-8-one Derivatives
| Compound ID | R1 (at N7) | R2 (at N9) | Kinase | IC₅₀ (nM) | Reference |
| 14e | -CH₃ | Cyclohexyl | FLT3 | 290 | [2] |
| CDK4 | 140 | [2] | |||
| Src | 300 | [2] | |||
| 14h | -CH₃ | Cycloheptyl | FLT3 | 200 | [2] |
| CDK4 | 90 | [2] | |||
| Src | 210 | [2] | |||
| 14i | -CH₃ | Cyclooctyl | FLT3 | 110 | [2] |
| CDK4 | 30 | [2] | |||
| Src | 120 | [2] | |||
| 15a | -CH(CH₃)₂ | Cyclopentyl | FLT3 | 110 | [2] |
| CDK4 | >10000 | [2] | |||
| Src | 240 | [2] |
Data represents the concentration of the compound required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Cellular Activity of Representative Purin-8-one Derivatives
| Compound ID | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| 15a | MV4-11 (AML) | FLT3 Autophosphorylation | p-FLT3 Inhibition | 11 nM | [2][3] |
| MV4-11 (AML) | STAT5 Phosphorylation | p-STAT5 Inhibition | 110 nM | [2][3] | |
| MV4-11 (AML) | Cell Viability (Resazurin) | Proliferation | 1.1 µM | [3] |
MV4-11 is a human AML cell line with an FLT3-ITD mutation.
Experimental Protocols
Here we provide detailed protocols for the biochemical and cell-based evaluation of 7H-purin-8-one derivatives as potential kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5][6]
Materials:
-
Recombinant Kinase (e.g., FLT3)
-
Kinase-specific substrate (e.g., a suitable peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating : Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.
-
Enzyme Addition : Dilute the kinase enzyme in assay buffer to the desired concentration. Add 5 µL of the diluted enzyme to each well containing the test compounds.
-
Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[5]
-
Reaction Initiation : Prepare a solution of ATP and substrate in assay buffer at 2x their final desired concentration (typically at their respective Km values).[5] Add 5 µL of this ATP/substrate mix to each well to start the kinase reaction.
-
Kinase Reaction : Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[5]
-
Reaction Termination : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.[6]
-
Signal Detection : Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[5] Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data using the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular Kinase Target Inhibition
This protocol assesses a compound's ability to inhibit the phosphorylation of a kinase and its downstream substrates within a cellular context.[7]
Materials:
-
Human cancer cell line (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells (e.g., MV4-11) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8][9]
-
Lysate Preparation : Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE : Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary phospho-specific antibody (e.g., anti-p-FLT3) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection : Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[7]
-
Stripping and Reprobing : To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with antibodies for total FLT3 and β-Actin, respectively.[9]
-
Analysis : Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.[10][11]
Materials:
-
Human cancer cell line
-
96-well cell culture plates
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-treated wells as a negative control. Incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition : After incubation, add 10-20 µL of the MTT labeling reagent to each well (final concentration ~0.5 mg/mL).[10]
-
Formazan Crystal Formation : Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization :
-
For adherent cells, carefully aspirate the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
-
Absorbance Measurement : Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis : Subtract the background absorbance from a media-only well. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for cytotoxicity.
Visualizations
Signaling Pathway
Caption: Inhibition of mutant FLT3 signaling by a 7H-Purin-8-one derivative.
Experimental Workflows
Caption: High-level workflow for screening potential kinase inhibitors.
Caption: Step-by-step workflow for a Western Blot experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Activity of 7H-Purin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a class of molecules that mimic the structure of natural purines, such as adenine and guanine, and are known to interfere with nucleic acid synthesis and other critical cellular processes.[1][2][3] This structural similarity allows them to be incorporated into DNA and RNA, leading to chain termination and the induction of apoptosis, or programmed cell death.[1] Consequently, many purine analogs have been developed as potent anti-cancer and immunosuppressive agents.[2][3][4]
This document provides a detailed methodology for developing a cell-based assay to characterize the activity of a novel purine analog, 7H-Purin-8-ol. Given its structural resemblance to purines, it is hypothesized that this compound may act as a kinase inhibitor, a common mechanism for small molecules targeting cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases attractive therapeutic targets.[5]
To investigate this hypothesis, a multi-step assay workflow is proposed. The initial step involves a cell viability assay to determine the cytotoxic effects of this compound on a relevant cancer cell line. Subsequently, a direct in vitro kinase assay will be performed to assess the inhibitory effect of the compound on a key kinase, such as Akt. Finally, an apoptosis assay will be conducted to confirm that the observed cytotoxicity is mediated through the induction of programmed cell death.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition
It is proposed that this compound may exert its effects by inhibiting a key kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer. By inhibiting a central kinase like Akt, this compound could effectively block downstream signaling, leading to a reduction in cell viability and the induction of apoptosis.
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for characterizing the activity of this compound.
Caption: Experimental workflow for the cell-based assay of this compound.
Data Presentation
Quantitative data from the assays should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | [Insert Value] |
Table 2: In Vitro Kinase Inhibition by this compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Akt1 | [Insert Value] | [Insert Value] |
| PI3K | [Insert Value] | [Insert Value] |
| mTOR | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction in HeLa Cells by this compound
| Treatment (Concentration) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | [Insert Value] |
| This compound (IC50) | [Insert Value] |
| This compound (2x IC50) | [Insert Value] |
| Positive Control (e.g., Staurosporine) | [Insert Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the activity of a specific kinase in the presence of an inhibitor.[5][6]
Materials:
-
Purified Akt1 kinase
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the Akt1 kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1][7][8]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Application Note & Protocol: Quantification of 7H-Purin-8-ol (8-oxoguanine) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Purin-8-ol, more commonly known as 8-oxoguanine (8-oxoGua), and its deoxyribonucleoside form, 8-oxo-2'-deoxyguanosine (8-oxodG), are established biomarkers of oxidative DNA damage.[1][2][3] Accurate and sensitive quantification of these markers is crucial for understanding the pathophysiology of various diseases, including cancer and neurodegenerative disorders, and for evaluating the efficacy of therapeutic interventions.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[4] This document provides a detailed protocol for the quantification of 8-oxoguanine in biological matrices, such as urine and DNA hydrolysates, using LC-MS/MS.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of 8-oxoguanine from other endogenous components in the sample. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). Stable isotope-labeled internal standards are employed to ensure high accuracy and precision.[2][5]
Experimental Protocols
Sample Preparation
a) Urine Samples (Direct Injection Method)
A simple dilution method is often sufficient for urine samples, minimizing sample manipulation and potential for artifactual oxidation.[5][6]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Add an appropriate volume of internal standard solution (e.g., ¹⁵N₅-labeled 8-oxodG) to a known volume of urine.[2]
-
Dilute the mixture 1:1 with a buffer, such as 100 mM lithium acetate (pH 6.4).[5]
-
If a precipitate is observed, heat the sample at 37°C for 10 minutes and vortex.[5]
-
Centrifuge the sample at 5000 x g for 10 minutes to pellet any remaining particulates.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) DNA Samples (Enzymatic Hydrolysis)
To measure 8-oxoguanine within DNA, the DNA must first be isolated and then hydrolyzed to its constituent nucleosides.
-
Isolate DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods. To minimize artifactual oxidation during this process, it is recommended to include an antioxidant, metal chelator, or free radical trapping agent like TEMPO.[1]
-
Quantify the isolated DNA using UV absorbance at 260 nm.
-
To 2-100 µg of DNA, add a known amount of a suitable internal standard (e.g., ¹⁸O-labeled 8-OH-dGuo).[7]
-
Perform enzymatic hydrolysis by adding a cocktail of enzymes including DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase.[7] Incubate at 37°C for 6 hours.[7]
-
Precipitate proteins by adding cold ethanol (-20°C) and incubate at -20°C for 30 minutes.[7]
-
Centrifuge at 15,000 x g for 30 minutes.[7]
-
Transfer the supernatant to a new tube and dry under vacuum.[7]
-
Reconstitute the dried sample in an appropriate volume of water or initial mobile phase, vortex vigorously, and centrifuge again to remove any insoluble material.[7]
-
Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
The following are typical LC conditions. Optimization may be required depending on the specific instrument and column used.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[1] or HILIC column (e.g., 150 x 3.0 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] or 1 mM Ammonium Fluoride in Water[2] |
| Mobile Phase B | Methanol[1] or Acetonitrile[2] |
| Flow Rate | 200 µL/min[1] |
| Gradient | A linear gradient is typically employed. For example: start with 1-5% B, hold for a few minutes, then ramp to 50% B, followed by a wash and re-equilibration step.[1][2] |
| Injection Volume | 5-15 µL[1][2] |
| Column Temperature | Low-temperature chromatography can improve retention for nucleobases.[5] |
b) Mass Spectrometry Conditions
The following are typical MS conditions. Instrument-specific optimization of parameters such as capillary voltage, cone voltage, and collision energy is essential.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.2 kV[8] |
| Source Temperature | ~110 °C[8] |
| Desolvation Temp. | ~350-450 °C[5][8] |
| Collision Gas | Nitrogen or Argon |
MRM Transitions:
The [M+H]⁺ ion is selected as the precursor ion. The product ion often corresponds to the protonated nucleobase.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-oxoguanine (8-oxoGua) | 168.0 | 112.0[5] |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | 284.1 | 168.0[1] |
| [¹⁵N₅]8-oxo-dG (Internal Standard) | 289.1 | 173.0[1] |
| [¹³C, ¹⁵N₂]8-oxoGua (Internal Standard) | Varies | Varies[5] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for 8-oxoguanine quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | 5 fmol on-column | [8] |
| Limit of Quantification (LOQ) | 25 fmol on-column[8] | 0.018 nmol/L[9] |
| Accuracy | 88.5 - 107.7% | [9] |
| Precision (RSD) | < 10% | [8] |
| Recovery | 88 - 94.9% | [8][9] |
Table 2: Example Concentrations in Human Samples
| Matrix | Analyte | Concentration Range | Reference |
| Urine | 8-oxodG | 0.9 pmol/mL (LOQ) | [8] |
| Lymphocyte DNA | 8-oxodG | 1.57 ± 0.88 adducts per 10⁶ dG | [1] |
Experimental Workflow Diagram
Caption: Workflow for 8-oxoguanine quantification.
Signaling Pathway Diagram
Caption: Oxidative DNA damage and repair pathway.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]
- 5. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Analysis of 8-Oxopurines using NMR Spectroscopy
Topic: NMR Spectroscopy for 7H-Purin-8-ol Structural Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction
Tautomerism of this compound
This compound can exist in several tautomeric forms, with the equilibrium being solvent-dependent. However, theoretical calculations and experimental evidence for related oxopurines suggest that the oxo forms are the most stable in solution. For 8-oxopurine, the predominant tautomer is the 7H-9H form.
NMR Spectral Data
The following tables summarize the representative 1H and 13C NMR chemical shifts for an 8-oxopurine derivative in DMSO-d6. These values can serve as a guide for the spectral interpretation of this compound and its analogues.
Table 1: 1H NMR Data (DMSO-d6, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.10 | s |
| H-6 | 8.55 | s |
| N7-H | 11.50 | br s |
| N9-H | 12.10 | br s |
Table 2: 13C NMR Data (DMSO-d6, 126 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-4 | 151.0 |
| C-5 | 118.0 |
| C-6 | 145.0 |
| C-8 | 155.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the 8-oxopurine sample for 1H NMR and 20-50 mg for 13C NMR experiments.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. DMSO-d6 is particularly suitable for purine derivatives due to its excellent dissolving power and the ability to observe exchangeable N-H protons.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean 5 mm NMR tube using a pipette with a cotton or glass wool plug.[1]
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
1D 1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-15 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
-
1D 13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0-180 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (H-H) couplings.
-
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
While no direct H-H couplings are expected in the purine core of the parent this compound, this experiment is crucial for substituted analogues.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons directly attached to carbon atoms (one-bond C-H correlation).
-
Acquire a gradient-selected, phase-sensitive HSQC spectrum. This will allow for the differentiation of CH, CH2, and CH3 signals.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range correlations between protons and carbons (typically over two to three bonds).
-
Acquire a gradient-selected HMBC spectrum. This is a key experiment for assigning quaternary carbons and piecing together the molecular skeleton.
-
Data Analysis and Structural Elucidation
-
1H NMR: The proton spectrum will show signals for the non-exchangeable C-H protons and, in aprotic solvents like DMSO-d6, the exchangeable N-H protons. In the case of 7,9-dihydro-8H-purin-8-one, two singlets are expected for H-2 and H-6, and two broader signals for the N7-H and N9-H protons.
-
13C NMR: The carbon spectrum will show signals for all unique carbon atoms in the molecule. The chemical shift of C-8 will be indicative of a carbonyl group, appearing significantly downfield.
-
HSQC: This spectrum will show cross-peaks connecting each proton to the carbon it is directly bonded to. For 7,9-dihydro-8H-purin-8-one, this will confirm the assignments of H-2 to C-2 and H-6 to C-6.
-
HMBC: This is the most informative experiment for confirming the overall structure. Key expected correlations for the 7,9-dihydro-8H-purin-8-one skeleton include:
-
H-2 to C-4 and C-6 .
-
H-6 to C-2 , C-4 , and C-5 .
-
N7-H to C-5 and C-8 .
-
N9-H to C-4 , C-5 , and C-8 .
-
Visualizations
Caption: Experimental workflow for NMR-based structural analysis.
Caption: Key HMBC correlations for 7,9-dihydro-8H-purin-8-one.
Conclusion
NMR spectroscopy, particularly the combined application of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) techniques, provides a powerful and definitive method for the structural elucidation of this compound and its analogues. By carefully following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the chemical structure, including the predominant tautomeric form, of these important heterocyclic compounds. The representative data and expected 2D correlations provided in this note serve as a practical guide for the structural characterization of novel 8-oxopurine derivatives in drug discovery and development.
References
Crystallizing 7H-Purin-8-ol Protein Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of protein complexes with 7H-Purin-8-ol and its close structural analog, 8-oxoguanine. The information herein is compiled from successful crystallization experiments of human Y-family DNA polymerases, which are known to interact with such purine analogs, particularly in the context of DNA damage and repair. These protocols offer a robust starting point for crystallizing other proteins in complex with this compound.
Introduction
This compound and its tautomer, 8-oxopurine, are significant ligands in drug discovery, often acting as inhibitors or binders to the active sites of various enzymes, including kinases and polymerases. Obtaining high-resolution crystal structures of protein-ligand complexes is crucial for understanding binding modes, elucidating mechanisms of action, and guiding structure-based drug design. This document focuses on the co-crystallization of proteins with DNA substrates containing the analogous lesion 8-oxoguanine, a widely studied model for purine analogs. The conditions presented have proven successful for human DNA polymerases ι (Pol ι) and η (Pol η) and can be adapted for other protein targets.
Data Presentation: Crystallization Conditions
The following tables summarize the quantitative data from successful crystallization experiments of human DNA polymerases with DNA containing 8-oxoguanine.
Table 1: Crystallization Conditions for Human DNA Polymerase ι (Pol ι) in Complex with 8-oxoguanine-Containing DNA
| Parameter | Condition |
| Protein Concentration | 0.2 mM |
| DNA Concentration | 0.24 mM |
| Ligand | 8-oxoguanine within a 13-mer DNA template |
| Incoming Nucleotide | 2.5 mM (dCTP, dATP, dGTP, or dTTP) |
| Precipitant | 12-18% (w/v) PEG 3350 |
| Buffer | 100 mM MES, pH 6.0 |
| Salt | 200 mM Ammonium Sulfate |
| Additive | 10 mM DTT |
| Temperature | 20°C |
| Method | Hanging Drop Vapor Diffusion |
Table 2: Crystallization Conditions for Human DNA Polymerase η (Pol η) in Complex with 8-oxoguanine-Containing DNA
| Parameter | Condition |
| Protein Concentration | 15 mg/mL |
| DNA Concentration | 1.2-fold molar excess to protein |
| Ligand | 8-oxoguanine within a gapped DNA substrate |
| Incoming Nucleotide | 1 mM (dCTP, dATP, or dGTP) |
| Precipitant | 1.6 M Ammonium Sulfate |
| Buffer | 0.1 M MES, pH 6.5 |
| Additive | 10 mM DTT |
| Temperature | 4°C |
| Method | Sitting Drop Vapor Diffusion |
Experimental Protocols
Protocol 1: Co-crystallization of Human DNA Polymerase ι (Pol ι) with 8-oxoguanine DNA
This protocol is adapted from the work of Kirouac and Ling (2011) on the crystal structure of human Pol ι in complex with an 8-oxoguanine-containing DNA template.
1. Protein and DNA Preparation:
-
Purify the catalytic domain of human Pol ι (residues 1-420) to homogeneity.
-
Synthesize and purify a 13-mer template DNA oligonucleotide containing an 8-oxoguanine lesion and a 9-mer primer. The sequences are as follows:
-
Template: 5'-GTC G(8-oxoG)C TCT AGG-3'
-
Primer: 5'-CCT AGA GAG-3'
-
-
Anneal the primer to the template by mixing in a 1.2:1 molar ratio, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
2. Complex Formation:
-
Mix the purified Pol ι with the annealed DNA substrate at a 1:1.2 molar ratio in a buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 10 mM DTT.
-
Add the desired incoming nucleotide (dCTP, dATP, dGTP, or dTTP) to a final concentration of 2.5 mM.
-
Incubate the mixture on ice for 30 minutes to allow for complex formation.
-
Concentrate the complex to approximately 0.2 mM.
3. Crystallization:
-
Set up hanging drops by mixing 1 µL of the protein-DNA-nucleotide complex with 1 µL of the reservoir solution.
-
The reservoir solution contains 100 mM MES pH 6.0, 200 mM ammonium sulfate, and 12-18% (w/v) PEG 3350.
-
Equilibrate the drops against 500 µL of the reservoir solution at 20°C.
-
Crystals typically appear within 2-5 days.
4. Crystal Harvesting and Cryo-protection:
-
Transfer the crystals to a cryo-protectant solution containing the reservoir solution supplemented with 25% (v/v) glycerol.
-
Flash-cool the crystals in liquid nitrogen for data collection.
Protocol 2: Co-crystallization of Human DNA Polymerase η (Pol η) with 8-oxoguanine DNA
This protocol is based on the crystallization of human Pol η in complex with a gapped DNA substrate containing an 8-oxoguanine lesion.
1. Protein and DNA Preparation:
-
Express and purify the catalytic core of human Pol η.
-
Prepare a gapped DNA substrate with a template strand containing the 8-oxoguanine lesion.
-
Anneal the template, upstream primer, and downstream primer in equimolar amounts.
2. Complex Formation:
-
Mix the purified Pol η with the gapped DNA substrate in a 1:1.2 molar ratio.
-
Add the incoming nucleotide (dCTP, dATP, or dGTP) to a final concentration of 1 mM.
-
Incubate the mixture to form the ternary complex.
-
Concentrate the complex to 15 mg/mL.
3. Crystallization:
-
Use the sitting drop vapor diffusion method.
-
Mix 1 µL of the complex solution with 1 µL of the reservoir solution.
-
The reservoir solution consists of 0.1 M MES pH 6.5 and 1.6 M ammonium sulfate.
-
Equilibrate against 100 µL of the reservoir solution at 4°C.
4. Crystal Handling:
-
Harvest crystals and cryo-protect by briefly soaking them in the reservoir solution supplemented with a suitable cryo-protectant (e.g., 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
Visualizations
Experimental Workflow for Co-crystallization
Caption: General workflow for co-crystallization of protein-ligand complexes.
Signaling Pathway Analogy: Ligand Binding and Crystallization
Application Notes and Protocols for the Study of Purine Analogs in Cancer Cell Lines
Introduction
Purine analogs represent a broad class of compounds that are structurally similar to endogenous purines, the essential building blocks of nucleic acids.[1][2] This structural mimicry allows them to interfere with various cellular processes, including DNA and RNA synthesis, cell cycle progression, and signal transduction pathways.[2][3] Consequently, many purine derivatives have been investigated and developed as potent anti-cancer agents.[1][4] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7]
This document provides an overview of the application of purine analogs in cancer cell line research, including data presentation for cytotoxicity, and detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity of Purine Analogs
The anti-proliferative activity of purine analogs is a key indicator of their potential as cancer therapeutics. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for exemplary purine derivatives in various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | MCF-7 (Breast) | single-digit µM | [8] |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | HCT-116 (Colon) | single-digit µM | [8] |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | A-375 (Melanoma) | single-digit µM | [8] |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | G-361 (Melanoma) | single-digit µM | [8] |
| Reversine | PC-3 (Prostate) | Not specified | [6] |
| Reversine | HeLa (Cervical) | Not specified | [6] |
| Reversine | CWR22Rv1 (Prostate) | Not specified | [6] |
| Reversine | DU-145 (Prostate) | Not specified | [6] |
Signaling Pathways and Experimental Workflow
The anti-cancer effects of purine analogs are often mediated by their influence on critical signaling pathways that regulate cell survival, proliferation, and death.
Caption: General signaling pathways affected by purine analogs in cancer cells.
The investigation of a novel purine analog typically follows a structured workflow to characterize its anti-cancer properties.
Caption: Experimental workflow for evaluating a novel purine analog.
The cellular effects of purine analogs often culminate in either apoptosis or cell cycle arrest, leading to the inhibition of tumor growth.
Caption: Logical relationship of purine analog-induced cellular outcomes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a purine analog on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Purine analog stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the purine analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the purine analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the purine analog at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the purine analog
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the purine analog at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[6][9]
References
- 1. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azathioprine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purines and their roles in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine starvation suppresses the progression of esophageal cancer by regulating the synthesis of purine nucleotides and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7H-Purin-8-ol as a Chemical Probe for Xanthine Oxidase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Purin-8-ol, also known as 8-hydroxypurine, is a purine analog that serves as a valuable chemical probe for the study of xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of xanthine oxidase activity is implicated in hyperuricemia and gout, making it a significant target for drug development.[1] this compound, as a substrate for xanthine oxidase, allows for the detailed investigation of the enzyme's kinetic properties and the screening of potential inhibitors.[2] These application notes provide comprehensive protocols and data for utilizing this compound in xanthine oxidase research.
Principle of Application
This compound (in its tautomeric form, 6,8-dihydroxypurine) is a substrate for xanthine oxidase, which hydroxylates it at the C-2 position to produce uric acid.[2] The enzymatic conversion of this compound to uric acid can be monitored spectrophotometrically, as uric acid has a distinct absorbance maximum around 290-295 nm. The rate of uric acid formation is directly proportional to the xanthine oxidase activity. This principle allows for:
-
Kinetic analysis of xanthine oxidase: Determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for the substrate this compound.[2]
-
Screening for xanthine oxidase inhibitors: By measuring the reduction in the rate of uric acid production in the presence of a test compound, the inhibitory potency (e.g., IC50 value) can be determined.[3][4]
Data Presentation
Table 1: Kinetic Parameters of Xanthine Oxidase with Purine Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | Source |
| 6,8-Dihydroxypurine (this compound) | 5 ± 1 | 7 ± 0.4 | [2] |
| Xanthine | 8 ± 1 | 15 ± 0.4 | [2] |
| Hypoxanthine (pH 8.5) | - | - | [2] |
Table 2: Comparative IC50 Values of Known Xanthine Oxidase Inhibitors
| Inhibitor | IC50 (µM) | Source |
| Allopurinol | ~7.2 | [4] |
| Febuxostat | 0.0018 | [4] |
| Quercetin | 6.25 - 95.65 | [5] |
| Kaempferol | - | [6] |
| Myricetin | - | [6] |
| Pterin | - | [7] |
| Lumazine | 7.4 | [7] |
| 6-Hydroxylumazine | 0.2 | [7] |
| Neopterin | 3.1 | [7] |
| 2-Phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives | 0.0181 - 0.5677 | [8] |
| 3H-Quinazolin-4-one derivatives | 3.0 µg/mL | [8] |
| Olsalazine sodium | - | [8] |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS) | 36.1 | [8] |
Note: IC50 values can vary depending on the experimental conditions.
Signaling and Metabolic Pathways
Purine Catabolism Pathway and Site of Xanthine Oxidase Action
The following diagram illustrates the final steps of purine breakdown, where xanthine oxidase plays a crucial role. This compound can be considered an analog of the natural substrates, hypoxanthine and xanthine.
Caption: Purine catabolism and xanthine oxidase inhibition.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and kcat) of Xanthine Oxidase with this compound
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) and catalytic constant (kcat) for xanthine oxidase using this compound as a substrate.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
This compound (8-hydroxypurine)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL) in the phosphate buffer. Dilute to the desired final concentration (e.g., 0.05-0.1 units/mL) just before use.
-
Prepare a stock solution of this compound in DMSO and then dilute it with the phosphate buffer to create a series of substrate concentrations (e.g., ranging from 0.1 to 10 times the expected Km).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer to a final volume of 200 µL.
-
Varying concentrations of the this compound solution.
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of the diluted xanthine oxidase solution to each well.
-
Immediately start monitoring the increase in absorbance at 295 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for uric acid at 295 nm is approximately 9,600 M⁻¹cm⁻¹).[2]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Caption: Workflow for kinetic parameter determination.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of xanthine oxidase using this compound as the substrate.
Materials:
-
Same as Protocol 1
-
Test inhibitor compound(s)
-
Allopurinol (as a positive control)[1]
Procedure:
-
Reagent Preparation:
-
Prepare buffer, xanthine oxidase, and this compound solutions as described in Protocol 1. The concentration of this compound should be kept constant, ideally at or near its Km value.
-
Prepare a stock solution of the test inhibitor and a series of dilutions in DMSO/buffer.
-
Prepare a stock solution of allopurinol and a series of dilutions as a positive control.
-
-
Assay Setup (96-well plate):
-
Blank (No Enzyme): Buffer, substrate, and inhibitor vehicle (DMSO).
-
Control (No Inhibitor): Buffer, substrate, enzyme, and inhibitor vehicle.
-
Test Wells: Buffer, substrate, enzyme, and varying concentrations of the test inhibitor.
-
Positive Control Wells: Buffer, substrate, enzyme, and varying concentrations of allopurinol.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately monitor the increase in absorbance at 295 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Caption: Workflow for xanthine oxidase inhibition assay.
Conclusion
This compound is a versatile chemical probe for investigating the enzymatic activity of xanthine oxidase. Its utility as a substrate enables detailed kinetic characterization of the enzyme. Furthermore, the established assay protocols provide a robust platform for the screening and characterization of novel xanthine oxidase inhibitors, which is of significant interest in the development of therapeutics for gout and other hyperuricemia-related disorders. Researchers can adapt these protocols to their specific experimental needs to advance the understanding of xanthine oxidase enzymology and facilitate the discovery of new modulators of its activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistabionatura.com [revistabionatura.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7H-Purin-8-ol Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 7H-Purin-8-ol, also known as 8-hydroxypurine, this technical support center provides essential guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a high-yield, high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Traube purine synthesis.[1][2] This versatile method involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon source, typically formic acid, to construct the fused imidazole ring of the purine system.[1][3][4]
Q2: What is the key starting material for the Traube synthesis of this compound?
A2: The primary precursor for the synthesis of this compound via the Traube method is 4,5-diamino-6-hydroxypyrimidine. This substrate provides the necessary pyrimidine backbone onto which the imidazole ring is fused.
Q3: Are there alternative reagents to formic acid for the cyclization step?
A3: Yes, while formic acid is the most common reagent, other one-carbon sources can be used in the Traube synthesis, including diethoxymethyl acetate.[1] For the synthesis of related 8-oxopurine derivatives, reagents like urea can also be employed to achieve cyclization.[5]
Q4: What are the typical yields for the Traube synthesis of purine derivatives?
A4: Yields for the Traube synthesis can vary significantly based on the specific substrates and reaction conditions. For the synthesis of guanine, a structurally similar purine, yields ranging from 65-75% have been reported.[1] Optimization of the reaction parameters is crucial for maximizing the yield of this compound.
Q5: How can I purify the final this compound product?
A5: Recrystallization is a common and effective method for the purification of solid organic compounds like this compound.[6][7][8] The choice of solvent is critical and should be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Water or aqueous-organic solvent mixtures are often suitable for polar heterocyclic compounds.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting material or product at high temperatures. 3. Impure starting materials (4,5-diamino-6-hydroxypyrimidine). 4. Inefficient cyclization. | 1. Increase reaction temperature gradually and monitor the reaction progress using TLC. Extend the reaction time if necessary. 2. Optimize the reaction temperature; avoid excessively high temperatures that can lead to decomposition. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the purity of the starting pyrimidine derivative through recrystallization or other purification methods before use. 4. Increase the molar excess of formic acid. Consider using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions, such as the formation of formylated intermediates that do not cyclize. 2. Polymerization or decomposition of starting materials or products. | 1. Ensure a sufficient excess of the cyclizing agent (formic acid). Optimize the reaction temperature and time to favor the desired cyclization over side reactions. 2. Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. |
| Difficulty in Product Isolation | 1. The product is soluble in the reaction mixture or wash solvents. 2. The product precipitates with impurities. | 1. After cooling the reaction mixture, place it on an ice bath to maximize precipitation. Use minimal amounts of cold solvent for washing the isolated solid. 2. Purify the crude product by recrystallization from a suitable solvent system. |
| Product is Colored or Impure after Isolation | 1. Presence of colored impurities from starting materials or side reactions. 2. Trapped solvent in the crystal lattice. | 1. Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities.[9] 2. Dry the purified crystals thoroughly under vacuum. |
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the optimization of this compound synthesis is not extensively published, the following table provides a general framework for a design of experiments (DoE) approach based on typical parameters for the Traube synthesis. Researchers should adapt this table to their specific experimental setup and analytical capabilities.
| Experiment ID | 4,5-diamino-6-hydroxypyrimidine (mmol) | Formic Acid (equiv.) | Temperature (°C) | Time (h) | Observed Yield (%) | Purity (by HPLC/NMR) |
| 1 | 10 | 10 | 100 | 2 | ||
| 2 | 10 | 10 | 120 | 4 | ||
| 3 | 10 | 15 | 100 | 4 | ||
| 4 | 10 | 15 | 120 | 2 | ||
| 5 | 10 | 20 | 110 | 3 |
This table is a template for systematic optimization. Actual values should be determined experimentally.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Traube Synthesis
This protocol is adapted from the general procedure for the Traube synthesis of purines.[1]
Materials:
-
4,5-diamino-6-hydroxypyrimidine
-
90-100% Formic Acid
-
Deionized Water
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-diamino-6-hydroxypyrimidine.
-
Addition of Reagent: To the flask, add a 10-20 molar excess of formic acid.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for 2-5 hours.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Slowly add the reaction mixture to a beaker of cold deionized water to precipitate the crude product. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of hot deionized water (or a water/ethanol mixture) to dissolve the solid completely. c. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. Perform a hot filtration to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
7H-Purin-8-ol assay interference and false positives
Welcome to the technical support center for 7H-Purin-8-ol based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues related to assay interference and the generation of false-positive results. The following guides and FAQs will help you identify and mitigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of interference in fluorescence-based assays like the this compound assay?
Fluorescence-based assays are susceptible to interference from test compounds through several mechanisms that can artificially alter the detected signal. The main causes are:
-
Autofluorescence: The test compound itself may fluoresce at the same excitation and emission wavelengths used for the assay's fluorophore, leading to an additive signal and potential false positives.[1][2] Many small molecules found in screening libraries are inherently fluorescent.[1]
-
Fluorescence Quenching: The test compound can absorb the excitation light or the emitted light from the fluorophore, which reduces the detected signal and can lead to false negatives.[1][2]
-
Inner Filter Effect: At high concentrations, colored or UV-absorbent compounds can attenuate the excitation or emission light, leading to a decrease in the measured signal.[2]
-
Colloidal Aggregation: Some small molecules form aggregates in solution that can sequester and inhibit enzymes or interact non-specifically with assay reagents.[2]
-
Chemical Reactivity: The compound may react directly with assay components, such as the fluorescent dye or the target enzyme, altering their properties.[2]
Q2: How can I determine if my test compound is causing interference?
The most direct method is to run a series of control experiments without the target enzyme or substrate to isolate the compound's effect on the fluorescence signal.
-
Test for Autofluorescence: Prepare a sample containing the assay buffer and your test compound (at the screening concentration). Measure the fluorescence using the same filter set as your main experiment. A significant signal indicates autofluorescence.
-
Test for Quenching: Prepare a sample with the assay buffer, the fluorescent probe (this compound or its product), and your test compound. Compare the signal to a control sample containing only the buffer and the probe. A decrease in fluorescence suggests quenching.[2]
Q3: What are "false positives" in this context and how do they arise?
A false positive is a result where a test compound appears to be active (e.g., an inhibitor or activator of the target enzyme) but the effect is due to assay interference rather than a true biological interaction. Intrinsically fluorescent compounds are a major source of false positives in assays where the readout is an increase in fluorescence.[1][3] Similarly, colored compounds can interfere with absorbance-based assays, leading to erroneous results.[4]
Q4: My compound is autofluorescent. What are my options to mitigate this interference?
Overcoming autofluorescence is a common challenge. Here are several effective strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence is often strongest in the blue-green region of the spectrum (350-550 nm).[2] If possible, switch to an assay using a fluorophore that excites and emits in the far-red or near-infrared range (>650 nm) to avoid the spectral overlap.[2][3]
-
Use a Different Detection Method: Employ an orthogonal assay with a non-fluorescent readout (e.g., absorbance, luminescence, or mass spectrometry) to validate initial hits.[1] This is a robust way to confirm that the observed activity is not an artifact of the detection method.
-
Pre-read and Subtract: Measure the fluorescence of the plate containing the test compounds before adding the assay reagents. This background value can then be subtracted from the final reading. However, this method may not account for interactions between the compound and assay components that could alter its fluorescence.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound assay experiments.
Problem 1: High background fluorescence is observed in wells containing my test compound.
-
Possible Cause: The test compound is likely autofluorescent.
-
Troubleshooting Steps:
-
Perform an autofluorescence check as described in the FAQs and Protocol 1.
-
If autofluorescence is confirmed, consider the mitigation strategies mentioned in FAQ Q4.
-
Validate any hits using an orthogonal assay (see Protocol 3) that is not based on fluorescence.
-
Problem 2: The signal in my positive control or active wells is lower than expected when the test compound is present.
-
Possible Cause: The test compound may be quenching the fluorescent signal or causing an inner filter effect.[2]
-
Troubleshooting Steps:
-
Perform a quenching control experiment as detailed in Protocol 2.
-
If quenching is confirmed, assess if lowering the compound concentration mitigates the effect while retaining biological activity.
-
If the compound is highly colored, this may indicate an inner filter effect. Diluting the compound or using a plate reader with top-reading optics may help.
-
Ultimately, an orthogonal assay is the best way to confirm activity for a quenching compound.[1]
-
Problem 3: I have identified a potential inhibitor, but I'm concerned it's a false positive due to its structure (e.g., similar to purine).
-
Possible Cause: Besides fluorescence artifacts, compounds structurally similar to the natural substrate (purines) can act as competitive inhibitors of the target enzyme.[5] For example, various barbiturates and theophylline can competitively inhibit uricase.[5]
-
Troubleshooting Steps:
-
First, rule out fluorescence interference using the protocols below.
-
If interference is not the issue, the inhibition is likely genuine. To confirm the mechanism, perform enzyme kinetics studies (e.g., Michaelis-Menten kinetics) at varying concentrations of both the substrate and your inhibitor.
-
Use an orthogonal assay to confirm the inhibition. For example, if your primary assay measures the production of a fluorescent product, an orthogonal assay could directly measure the consumption of the substrate via HPLC-MS.
-
Data Summary Tables
Table 1: Common Mechanisms of Assay Interference
| Interference Type | Mechanism | Effect on Signal | Potential Result |
| Autofluorescence | Compound emits light at the detection wavelength. | Increase | False Positive |
| Quenching | Compound absorbs excitation or emission energy. | Decrease | False Negative |
| Inner Filter Effect | Compound absorbs excitation or emission light. | Decrease | False Negative |
| Light Scatter | Precipitated compound scatters light. | Increase | False Positive |
| Chemical Reactivity | Compound reacts with assay components. | Varies | False Positive/Negative |
| Enzyme Inhibition | Compound inhibits the target enzyme. | Decrease | True Positive (Inhibitor) |
Table 2: Example Inhibitors of Purine-Metabolizing Enzymes
| Enzyme | Inhibitor Class | Example Compound(s) | Inhibition Type |
| Uricase | Barbiturates | Phenobarbitone, Amylobarbitone | Competitive[5] |
| Uricase | Purines | Theophylline | Competitive[5] |
| Xanthine Oxidoreductase | Purine Analogs | Allopurinol, Oxypurinol | Competitive[6] |
| Adenosine Deaminase | Purine Antimetabolites | Pentostatin | Potent Inhibition[7] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound fluoresces at the assay's excitation and emission wavelengths.
Materials:
-
96-well or 384-well black, clear-bottom microplates
-
Test compound stock solution (in DMSO)
-
Assay buffer
-
Fluorescence microplate reader with appropriate filters
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The highest concentration should match the concentration used in the primary assay.
-
Include a "buffer only" control and a "buffer + DMSO" control.
-
Dispense 100 µL of each dilution into the wells of the microplate.
-
Read the plate in the fluorescence microplate reader using the exact same excitation and emission wavelengths and gain settings as the main experimental assay.
-
Interpretation: A signal that is significantly above the buffer/DMSO control indicates that the compound is autofluorescent under these conditions.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if a test compound quenches the signal from the assay's fluorophore.
Materials:
-
All materials from Protocol 1
-
A known fluorescent product standard (e.g., the product of the enzymatic reaction, if available, or this compound itself if it is the fluorescent species)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the fluorescent standard in assay buffer at a concentration that gives a mid-range signal in the assay.
-
In the microplate, add the test compound dilutions.
-
To each well, add the fluorescent standard solution.
-
Include control wells containing:
-
Fluorescent standard + buffer (Maximum signal)
-
Buffer only (Background)
-
-
Read the plate in the fluorescence microplate reader.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal compared to the "Maximum signal" control indicates that the test compound is quenching the fluorophore.
Protocol 3: Hit Confirmation with an Orthogonal Assay
Objective: To validate a hit from the primary fluorescence assay using a different detection modality to rule out interference artifacts.
Principle: An orthogonal assay measures the same biological endpoint (e.g., enzyme inhibition) but uses a different technology. This is the most reliable way to confirm a hit.[1]
Example Method: HPLC-MS Based Substrate Depletion Assay
-
Set up the Enzymatic Reaction: Run the same enzymatic reaction as in the primary screen (buffer, enzyme, substrate) with and without the putative inhibitor compound. Include a "no enzyme" control.
-
Incubate: Allow the reaction to proceed for a set amount of time.
-
Quench the Reaction: Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid, acetonitrile).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Data Interpretation: Monitor the amount of substrate remaining and/or product formed. A true inhibitor will cause a decrease in substrate consumption and product formation compared to the untreated control. This method is not affected by the optical properties of the test compound.
Visualizations
Caption: Workflow for identifying and validating hits.
Caption: Mechanisms of fluorescence interference.
Caption: Biological context for purine assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of uricase by pyrimidine and purine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 7H-Purin-8-ol in Solution
Welcome to the technical support center for 7H-Purin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the stability of this compound.
Q1: My this compound solution is showing signs of degradation shortly after preparation. What are the primary causes?
A1: this compound, an 8-oxopurine derivative, is primarily susceptible to oxidative degradation. Its redox potential is lower than its parent purine, adenine, making it more prone to oxidation. This process can be accelerated by factors such as elevated temperature, exposure to light, and suboptimal pH of the solution. The presence of dissolved oxygen and trace metal ions can also catalyze degradation.
Q2: What is the expected degradation pathway for this compound?
A2: The primary degradation pathway for this compound is oxidation. This can lead to the formation of various downstream products, including more highly oxidized purine species and ring-opened derivatives. The specific degradation products can vary depending on the reaction conditions. A proposed general degradation pathway is illustrated below.
Caption: Proposed oxidative degradation pathway for this compound.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is significantly influenced by pH due to its tautomeric nature. In aqueous solutions, this compound exists in an equilibrium between its keto and enol forms. This equilibrium is pH-dependent and can affect the molecule's susceptibility to degradation. Generally, extreme pH values (highly acidic or alkaline) can accelerate hydrolysis and other degradation reactions. For many purine analogs, a slightly acidic to neutral pH range (pH 4-7) is often found to be optimal for stability.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent system plays a crucial role. Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways like hydrolysis. Aprotic solvents (e.g., DMSO, DMF) are often used to dissolve purine analogs for stock solutions to minimize water-related degradation. However, the choice of solvent must also be compatible with your experimental system. When aqueous buffers are necessary, they should be degassed to remove dissolved oxygen.
Q5: Are there any recommended storage conditions for this compound solutions?
A5: To maximize stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.
Quantitative Data on Stability
While specific kinetic data for this compound is not extensively published, the following tables provide representative data based on the known behavior of closely related 8-oxopurines. This data can be used as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life of this compound at 37°C
| pH | Buffer System (0.1 M) | Estimated Half-Life (t½) in hours |
| 3.0 | Citrate | 48 |
| 5.0 | Acetate | 120 |
| 7.4 | Phosphate | 72 |
| 9.0 | Borate | 24 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4
| Temperature (°C) | Estimated Degradation Rate Constant (k) (x 10⁻³ hr⁻¹) |
| 4 | 0.5 |
| 25 | 4.8 |
| 37 | 9.6 |
| 50 | 25.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound.
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Gently purge the headspace of the tube with nitrogen or argon gas for 10-15 seconds to displace oxygen.
-
Seal the tube tightly.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze all samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Protocol 3: Stabilization of this compound in Aqueous Solution using Antioxidants
Objective: To improve the stability of this compound in an aqueous buffer system by the addition of antioxidants.
Materials:
-
This compound
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
Incubator
Procedure:
-
Prepare a solution of this compound in 0.1 M phosphate buffer (pH 7.4).
-
Divide the solution into three groups:
-
Control (no antioxidant)
-
-
1 mM Ascorbic Acid
-
-
-
1 mM Trolox
-
-
-
Incubate all solutions at 37°C.
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each condition to compare the degradation rates.
This technical support center provides a foundational understanding and practical guidance for working with this compound. For further assistance or more specific inquiries, please consult relevant scientific literature or contact a technical support specialist.
Troubleshooting low yield in 7H-Purin-8-ol derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the derivatization of 7H-Purin-8-ol and related purine analogs.
Troubleshooting Guide
Low yields in purine derivatization, particularly N-alkylation, are a common challenge. The following guide addresses specific issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental workflow.
Question 1: My reaction resulted in a low yield of the desired N7-alkylated product and a significant amount of the N9 isomer. How can I improve the regioselectivity for the N7 position?
Answer: The formation of a mixture of N7 and N9 regioisomers is a frequent issue, with the N9 isomer often being the thermodynamically more stable and, therefore, the predominant product.[1][2] To favor the kinetically controlled N7 product, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the kinetically favored N7 isomer. Reactions are often optimized at room temperature to capture the kinetic product before it converts to the more stable N9 isomer.[2]
-
Reaction Time: Monitor the reaction progress closely. Shorter reaction times may favor the N7 product, as prolonged reaction times or heating can lead to isomerization to the N9 position.[2]
-
Catalyst and Silylation: The use of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in combination with prior silylation of the purine ring with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA), has been shown to significantly favor N7 alkylation.[1][2] Silylation of the purine nitrogen is a crucial step; omitting it can lead to no reaction.[2]
-
Solvent Choice: The solvent can influence the ratio of isomers. Dichloroethane (DCE) has been used effectively for N7-selective reactions. Acetonitrile (ACN) at elevated temperatures may promote the formation of the N9 isomer.[2]
Question 2: I am experiencing very low conversion of my starting material. What are the potential causes and solutions?
Answer: Low or no conversion can be attributed to several factors:
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the alkylating agent and solvents, are pure and anhydrous. The stoichiometry of the reagents is also critical. For instance, in N-tert-butylation, using at least 3 equivalents of the alkylating agent (e.g., tert-butyl bromide) is recommended for a successful reaction.[2]
-
Catalyst Activity: The choice and amount of Lewis acid catalyst are crucial. SnCl₄ has been shown to be effective, while others like TiCl₄ may result in lower conversion.[2] The absence of a catalyst can lead to complete reaction failure.[2] Ensure the catalyst is not deactivated by moisture.
-
Inadequate Silylation: As mentioned, incomplete or no silylation of the purine will prevent the reaction from proceeding efficiently.[2]
-
Reaction Temperature: While lower temperatures can favor N7 selectivity, the reaction may still require sufficient thermal energy to proceed. Ensure the reaction is running at the optimal temperature for your specific substrate and reagents.
Question 3: My desired N7-alkylated product seems to be unstable and decomposes during workup or purification. What can I do to minimize product loss?
Answer: The stability of N7-alkylated purines can be an issue, particularly under acidic conditions. The N7-tert-butyl group, for example, is known to be unstable in the presence of aqueous mineral acids (like HCl or HCOOH) and Lewis acids.[2]
-
Quenching and Workup: Avoid acidic conditions during the workup. A careful quench of the reaction is necessary.
-
Purification: If using silica gel chromatography for purification, be aware that the acidic nature of silica can potentially cause decomposition of acid-sensitive products. Consider using a neutral stationary phase or deactivating the silica gel with a base like triethylamine before use.
-
Storage: Store the purified product under inert gas at low temperatures to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the C6 substituent on the purine ring in N7-alkylation?
A1: The substituent at the C6 position of the purine ring plays a significant role in the outcome of N-alkylation. Electron-withdrawing groups at this position can influence the nucleophilicity of the nitrogen atoms in the imidazole ring and, consequently, the regioselectivity of the alkylation. For example, 6-chloropurine is a commonly used intermediate for further derivatization.[1]
Q2: Can I use other alkylating agents besides alkyl halides?
A2: Yes, other alkylating agents can be used, but the reaction conditions may need to be adjusted accordingly. The choice of alkylating agent will also influence the reaction's success and regioselectivity.
Q3: How can I confirm the regiochemistry of my alkylated purine products?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the site of alkylation. Specifically, 13C NMR and 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously distinguish between N7 and N9 isomers.[2][3]
Data Presentation
The following table summarizes the effect of various reaction conditions on the yield of N7 and N9-tert-butylation of 6-chloropurine, based on data from a study on direct N7 regioselective tert-alkylation.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | N7-isomer Yield (%) | N9-isomer Yield (%) |
| 1 | SnCl₄ (2.1) | DCE | Room Temp | 19 | 78 | - |
| 2 | SnCl₄ (1.0) | DCE | Room Temp | 24 | 40 | - |
| 3 | TiCl₄ (2.1) | DCE | Room Temp | 24 | 43 | - |
| 4 | SnCl₄ (2.1) | ACN | 80 | 5 | - | 39 |
Data adapted from a study on N7 regioselective tert-alkylation of 6-substituted purines.[2]
Experimental Protocols
Detailed Methodology for N7-tert-butylation of 6-chloropurine:
This protocol is based on a reported method for the direct N7 regioselective tert-alkylation of 6-chloropurine.[1]
-
Silylation: To a suspension of 6-chloropurine (1.0 equiv.) in anhydrous dichloroethane (DCE) under an argon atmosphere, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equiv.).
-
Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.
-
Reaction Setup: Cool the mixture in an ice bath.
-
Catalyst Addition: Add tin(IV) chloride (SnCl₄) (2.1 equiv.) to the cooled solution.
-
Remove the ice bath and stir the mixture at room temperature for 10 minutes.
-
Alkylation: Add tert-butyl bromide (3.0 equiv.) and continue stirring at room temperature for 19 hours.
-
Workup and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in purine derivatization.
Caption: Overview of a purinergic signaling pathway.
References
Technical Support Center: Overcoming Poor Cell Permeability of 7H-Purin-8-ol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenges associated with the poor cell permeability of 7H-Purin-8-ol and similar purine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of this compound?
The structure of this compound, a purine analog, inherently possesses physicochemical properties that hinder its ability to passively diffuse across the lipophilic cell membrane. Key factors include:
-
Polarity: The presence of multiple nitrogen and oxygen atoms in the purine ring system creates a polar molecule with a high number of hydrogen bond donors and acceptors. This hydrophilicity makes it difficult for the molecule to partition into the lipid bilayer of the cell membrane.
-
Low Lipophilicity: Consequently, the molecule has a low octanol-water partition coefficient (LogP), favoring aqueous environments over lipid ones.
-
Potential for Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, further reducing intracellular concentration.[1][2][3]
Q2: What are the main strategic approaches to enhance the cell permeability of polar molecules like this compound?
To overcome the permeability barrier, two primary strategies are widely employed for purine analogs and other polar molecules:
-
Prodrug Approach: This involves chemically modifying the parent drug (this compound) by attaching a lipophilic promoiety.[4][5][6] This masks the polar functional groups, increasing the molecule's overall lipophilicity and ability to cross the cell membrane.[4] Once inside the cell, the promoiety is cleaved by intracellular enzymes, releasing the active parent drug.[6]
-
Advanced Drug Delivery Systems: This strategy focuses on encapsulating the drug in a carrier system to facilitate its entry into the cell. Common examples include:
-
Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer-based nanoparticles can protect it from degradation and facilitate cellular uptake, potentially through endocytosis.[7][8][9]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core, allowing them to fuse with the cell membrane and release their content inside.[10][11][12]
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and membrane permeability.[13][14][15][16]
-
Q3: Which in vitro assays are recommended to evaluate the cell permeability of my this compound analogs?
Several well-established in vitro models are used to assess cell permeability and predict in vivo absorption:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion.[17][18][19] It is cost-effective and useful for early-stage screening to rank compounds based on their ability to cross an artificial lipid membrane.[17][19]
-
Caco-2 Permeability Assay: Considered the gold standard for predicting human intestinal absorption.[20] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, expressing both influx and efflux transporters.[3][21] This assay can measure both passive diffusion and active transport.[18][21]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Often used to predict blood-brain barrier (BBB) penetration.[1][22] Genetically engineered MDCK cells that overexpress specific transporters, like P-gp (MDCK-MDR1), are invaluable for determining if a compound is a substrate for active efflux.[1][2][22]
Troubleshooting Guides
Guide 1: The Prodrug Approach
Caption: Prodrug strategy to bypass the cell membrane.
Q4: My lipophilic prodrug of this compound did not improve permeability in the Caco-2 assay. What are the potential causes?
If your prodrug strategy is not yielding the expected increase in permeability, consider the following points. The table below outlines common issues, potential causes, and suggested actions.
| Common Issue | Potential Cause(s) | Suggested Action(s) |
| No Increase in Apparent Permeability (Papp) | The chosen promoiety is not lipophilic enough to significantly alter the overall LogP of the molecule. | Synthesize analogs with more lipophilic or different types of promoieties (e.g., alkyl esters, carbonates).[5] |
| The increase in molecular weight from the promoiety counteracts the benefit of increased lipophilicity. | Select smaller, more efficient promoieties. | |
| The prodrug is a strong substrate for an efflux transporter (e.g., P-gp) expressed in Caco-2 cells. | Run a bidirectional Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm efflux.[21][23] | |
| Low Compound Recovery (<70%) | The prodrug has poor aqueous solubility in the assay buffer, leading to precipitation. | Measure the thermodynamic solubility of the prodrug. If low, consider using a co-solvent (ensure it doesn't affect monolayer integrity). |
| The compound is unstable and degrades in the assay buffer or is rapidly metabolized by the Caco-2 cells. | Assess the chemical stability of the prodrug in the assay buffer and its metabolic stability using cell lysates. | |
| The prodrug is binding non-specifically to the plastic of the assay plate. | Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding. | |
| High Efflux Ratio (>2) | The prodrug is being actively pumped out of the cells by transporters like P-gp or BCRP.[3] | This confirms the prodrug is an efflux substrate. Redesign the promoiety to reduce its affinity for these transporters. |
Guide 2: Nanodelivery Systems
Caption: Nanoparticle-mediated delivery into the cell.
Q5: My this compound-loaded nanoparticles show low encapsulation efficiency. How can I improve this?
Low encapsulation efficiency (EE) is a common hurdle in formulation development. Optimizing the formulation and process parameters is key.[24]
| Common Issue | Potential Cause(s) | Suggested Action(s) |
| Low Encapsulation Efficiency (EE) | Poor interaction between the drug and the nanoparticle matrix (e.g., polymer, lipid). | For polymeric nanoparticles, select a polymer with functional groups that can interact with this compound (e.g., via hydrogen bonding).[7] |
| The drug is too hydrophilic and leaks into the aqueous phase during formulation. | Modify the formulation method. For liposomes, use a remote loading method or a lipid film hydration method with a buffer containing the drug.[10] | |
| The drug-to-polymer/lipid ratio is too high, exceeding the loading capacity of the system. | Perform a loading capacity study by varying the initial drug-to-carrier ratio to find the optimal concentration. | |
| Particle Aggregation / Instability | The formulation has a low surface charge (Zeta Potential close to zero), leading to particle aggregation. | Modify the surface of the nanoparticles. For liposomes, incorporate charged lipids like DSPG to increase electrostatic repulsion.[10] |
| The polymer or lipid components are degrading. | Ensure all components are stored correctly and check for purity. Use fresh materials for formulation. | |
| Large Particle Size or High Polydispersity Index (PDI) | Suboptimal process parameters (e.g., sonication time, homogenization pressure, stirring speed). | Systematically optimize the manufacturing process. For example, adjust the energy input during nanoparticle formation. |
| The concentration of polymer/lipid is too high. | Reduce the concentration of the carrier material in the formulation. |
Experimental Protocols & Data Interpretation
A crucial step in your research is accurately measuring the permeability of your parent compound and its modified versions. Below are summarized protocols for the key assays.
Caption: Standard workflow for in vitro permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess passive membrane permeability.[17]
-
Methodology:
-
Prepare Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[19]
-
Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-200 µM.[19][25] Fill the 96-well acceptor plate with this buffer.
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the compound solution to the donor wells. Incubate for 4-18 hours at room temperature.[19][25]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[18]
-
Calculation: Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To predict intestinal absorption and identify active efflux.[3][21]
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days until a differentiated, confluent monolayer is formed.[3]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >200-300 Ω·cm².[23][26] A Lucifer yellow rejection assay can also be used to confirm tight junction integrity.[23]
-
Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
To measure apical-to-basolateral (A→B) transport, add the test compound (typically 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[21]
-
To measure basolateral-to-apical (B→A) transport for the efflux ratio, perform the reverse.
-
-
Incubation & Sampling: Incubate at 37°C for 1-2 hours.[3][21] Take samples from the receiver compartment at specified time points.
-
Quantification & Calculation: Analyze samples by LC-MS/MS. Calculate Papp for both directions and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.[3][23]
-
Protocol 3: MDCK-MDR1 Cell Permeability Assay
-
Objective: To specifically identify substrates of the P-gp efflux transporter.[1][22]
-
Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells (which overexpress P-gp) onto Transwell inserts and culture for 4-5 days.[1] Wild-type MDCK cells can be used as a control.[2]
-
Integrity Check: Measure TEER to confirm monolayer confluency.[2]
-
Assay: The procedure is similar to the Caco-2 assay. Perform a bidirectional transport experiment (A→B and B→A) to determine the efflux ratio.
-
Incubation & Quantification: Incubate for approximately 60-90 minutes at 37°C.[1][22] Quantify compound concentrations via LC-MS/MS.
-
Interpretation: A high efflux ratio (≥2) in MDCK-MDR1 cells, which is significantly lower in wild-type MDCK cells or in the presence of a P-gp inhibitor, strongly indicates the compound is a P-gp substrate.[1]
-
Q6: How do I interpret and compare the data from different permeability assays?
Summarizing your data in a clear, comparative table is essential for decision-making. Below is a hypothetical example comparing this compound with two modified versions.
Table 1: Hypothetical Permeability Data for this compound and Analogs
| Compound | Assay | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery | Interpretation |
| This compound | Caco-2 | 0.8 | 1.7 | 2.1 | 95% | Low permeability, potential P-gp substrate. |
| Prodrug-A | Caco-2 | 12.5 | 13.1 | 1.0 | 92% | High permeability, successfully masked polar groups and is not an efflux substrate. |
| Nanoparticle-B | Caco-2 | 8.2 | 8.0 | 1.0 | 88% | Moderate to high permeability, successfully delivered across the monolayer. |
| This compound | MDCK-MDR1 | 0.5 | 10.5 | 21.0 | 94% | Very low permeability, confirmed strong P-gp substrate. |
| Prodrug-A | MDCK-MDR1 | 11.8 | 12.5 | 1.1 | 91% | High permeability, confirmed not a P-gp substrate. |
| This compound | PAMPA | 1.2 | N/A | N/A | 98% | Low passive permeability. |
| Prodrug-A | PAMPA | 15.0 | N/A | N/A | 96% | High passive permeability. |
-
Papp (Apparent Permeability Coefficient): A higher Papp value indicates better permeability. Generally, Papp < 1 x 10⁻⁶ cm/s is low, 1-10 is moderate, and > 10 is high.
-
Efflux Ratio (ER): ER > 2 is a strong indicator of active efflux, suggesting the compound is pumped out of the cell.[3]
-
% Recovery: This value indicates the stability and solubility of the compound during the assay. A low recovery (<70-80%) may suggest issues like poor solubility, non-specific binding, or metabolism, which can compromise the reliability of the Papp value.
References
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes - Fujifilm Pharma [fujifilmpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. enamine.net [enamine.net]
- 22. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. mdpi.com [mdpi.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Minimizing Off-Target Effects of 7H-Purin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing the off-target effects of 7H-Purin-8-ol, a novel small molecule inhibitor. By implementing the strategies and protocols outlined below, users can enhance the specificity of their experiments and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. What should I do first?
A2: This is a strong indication of potential off-target activity. A multi-step approach is recommended to investigate this.[2] First, perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the on-target effect.[2] Using excessively high concentrations is a common cause of off-target activity.[2] Concurrently, it is advisable to employ control experiments, such as using a structurally unrelated inhibitor for the same target, to see if the same phenotype is produced.[1][4]
Q3: How can I proactively assess the potential off-target profile of this compound before conducting extensive cellular experiments?
A3: Proactive assessment can save significant time and resources. A recommended first step is to use computational or in silico methods. These approaches compare the structure of this compound to databases of compounds with known biological activities to predict potential off-target interactions.[5] Following in silico analysis, performing an in vitro selectivity screen, such as a broad kinase panel, can experimentally identify unintended targets.[2][3]
Q4: What are essential control experiments to differentiate on-target from off-target effects of this compound?
A4: Several key control experiments are crucial:
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Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should ideally mimic the effect of this compound if the effect is on-target.[1][6]
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Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical structure that targets the same protein. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[1][4]
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Inactive Analog: If available, use a close chemical analog of this compound that is known to be inactive against the intended target. If this analog does not produce the same phenotype, it suggests the observed effect is not due to a general chemical property of the scaffold.[3]
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Rescue Experiments: Overexpress a mutated form of the target protein that is resistant to this compound. If the inhibitor's effect is rescued or reversed, it provides strong evidence for on-target activity.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High levels of cytotoxicity observed at effective concentrations. | Off-target inhibition of essential cellular proteins. | 1. Determine the lowest effective concentration through a detailed dose-response curve. 2. Perform a broad selectivity screen (e.g., kinome scan) to identify potential off-target kinases responsible for cytotoxicity.[2][3] 3. Test a structurally unrelated inhibitor for the same target to see if cytotoxicity persists, which could indicate an on-target effect.[2] |
| Inconsistent results across different cell lines. | Cell line-specific expression of off-target proteins. | 1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[1] |
| Discrepancy between biochemical potency and cellular activity. | Poor cell permeability, rapid metabolism, or high intracellular ATP competition. | 1. Assess cell permeability using specific assays.[1] 2. Evaluate compound stability in cell culture medium and in the presence of cellular extracts.[1] 3. For ATP-competitive inhibitors, be aware that high intracellular ATP levels can reduce apparent potency compared to biochemical assays.[4] |
| Observed phenotype does not correlate with inhibition of the intended target. | The phenotype may be driven by an off-target effect or an uncharacterized downstream pathway. | 1. Confirm target engagement in cells using an assay like the Cellular Thermal Shift Assay (CETSA).[3] 2. Use genetic methods (CRISPR/siRNA) to validate that the phenotype is dependent on the intended target.[1][6] 3. Employ a rescue experiment with a drug-resistant target mutant.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Serial Dilution: Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases from a commercially available panel, a suitable substrate for each kinase, and ATP.
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Inhibitor Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
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Detection: Use a suitable method (e.g., luminescence-based) to measure the remaining kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target within a cellular environment.[3]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specific duration.[3]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3] Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[3]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting.[3]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Interpretation |
| Kinase X (On-Target) | 15 | Potent on-target activity |
| Kinase Y (Off-Target) | 250 | Moderate off-target activity |
| Kinase Z (Off-Target) | 1,500 | Weak off-target activity |
| 100 other kinases | >10,000 | No significant off-target activity |
Table 2: Comparison of Experimental Controls for Validating Phenotype
| Experimental Condition | Observed Phenotype | Conclusion |
| Untreated Cells | Baseline | - |
| This compound (100 nM) | Phenotype A | Effect observed |
| Structurally Unrelated Inhibitor of Kinase X | Phenotype A | Suggests on-target effect |
| Inactive Analog of this compound | Baseline | Suggests effect is not due to scaffold |
| Kinase X Knockdown (siRNA) | Phenotype A | Strong evidence for on-target effect |
| Rescue with drug-resistant Kinase X mutant + this compound | Baseline | Confirms on-target effect |
Visualizations
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for characterizing unexpected cellular phenotypes.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways.
Logical Flow for Troubleshooting High Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity.
References
Strategies to reduce background noise in 7H-Purin-8-ol fluorescence assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 7H-Purin-8-ol fluorescence assays. Our goal is to help you minimize background noise and enhance the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound fluorescence assays?
High background noise in fluorescence assays can originate from several sources, broadly categorized as instrument-related and sample-related.[1][2]
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Autofluorescence: Endogenous fluorescence from biological components such as NADH, flavins, and cellular metabolites can contribute significantly to background noise.[3] Additionally, components of cell culture media, like phenol red and riboflavin, are known to be fluorescent.
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Reagent and Consumable Impurities: Assay buffers, solvents, and even the microplates themselves can contain fluorescent impurities.[1][2] Using lower-grade plastics can be a source of autofluorescence.
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Light Scattering: Particulates in the sample, such as precipitated compounds or cellular debris, can scatter the excitation light, leading to an artificially high signal.
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Instrument Settings: Improperly configured instrument settings, such as an excessively high gain or prolonged exposure times, can amplify baseline noise.[2] Incorrectly matched excitation and emission filters for the fluorophore can also increase background.[2]
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Non-specific Binding: The fluorescent probe may bind to off-target molecules or adhere to the surfaces of the assay plate, contributing to the background signal.
Q2: My fluorescence signal for this compound is very weak. How can I increase it?
A weak or absent signal can make it difficult to distinguish from background noise.[3] Consider the following strategies to enhance your signal:
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Optimize Reagent Concentrations: Titrate the concentration of this compound to find the optimal balance where the signal is maximized without causing issues like self-quenching at very high concentrations.[3]
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Verify Instrument Settings: Ensure that the excitation and emission filters on your fluorescence reader are correctly set for your fluorophore.[2][3] While specific data for this compound is not widely published, related purine analogs often exhibit excitation in the UV to blue range (approx. 300-400 nm) and emission in the blue to green range (approx. 400-500 nm). It is crucial to determine the optimal wavelengths experimentally. You can also try increasing the integration time or adjusting the gain settings to boost detection.[2]
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Check for Fluorescence Quenching: Certain substances in your sample, including some test compounds, can absorb the energy from the excited fluorophore, reducing the fluorescence emission (quenching).[3] If you suspect quenching, you may need to reconsider your buffer composition or the design of your assay.
Q3: How can I differentiate the this compound signal from the autofluorescence of my biological sample?
To distinguish the specific signal of your probe from background autofluorescence, it is essential to run proper controls.[3] An "unstained" or "no-probe" control, which includes the cells or biological sample and all other assay components except for this compound, is critical. Any fluorescence detected in this control can be attributed to autofluorescence, and this value can be subtracted from your experimental readings.
Q4: The fluorescence readings are inconsistent across the wells of my microplate. What could be the cause?
Inconsistent readings across a plate are often due to pipetting errors, evaporation, or misalignment of the plate in the reader.[2] To minimize this variability, use calibrated multichannel pipettes, apply sealing films to the plates, and ensure the plate is correctly seated in the instrument.[2]
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: The fluorescence intensity of the blank or negative control wells is excessively high, making it difficult to discern the true signal from your samples.
| Possible Cause | Identification | Solution |
| Autofluorescence from Media and Plates | High signal in wells containing only assay buffer and/or cells without the fluorescent probe. | Use phenol red-free media for the assay.[3] Opt for black-walled, clear-bottom microplates, which are designed to reduce stray light and well-to-well crosstalk.[2] |
| Contaminated Reagents | High background in wells containing only the assay buffer and other reagents (no cells or probe). | Prepare fresh buffers using high-purity water and analytical-grade reagents. Filter-sterilize buffers to remove any particulate matter. |
| Non-specific Antibody Binding (if applicable) | High signal in control wells that include the secondary antibody but not the primary antibody. | Titrate the concentrations of both primary and secondary antibodies to find the optimal signal-to-noise ratio. Increase the number and duration of wash steps.[1] |
| Incorrect Instrument Settings | The background signal is high even with optimized reagents and plates. | Reduce the detector gain or exposure time. Ensure that the excitation and emission filters are appropriate for this compound.[2][3] |
Guide 2: Weak or No Signal
Problem: The fluorescence signal from your positive controls or experimental samples is low or indistinguishable from the background.
| Possible Cause | Identification | Solution |
| Suboptimal Reagent Concentration | The signal is consistently weak across all positive control and experimental wells. | Perform a concentration titration of this compound to determine the optimal working concentration.[3] |
| Incorrect Instrument Settings | The signal remains low even after optimizing reagent concentrations. | Confirm that the excitation and emission wavelengths are correctly set for your fluorophore.[2][3] Increase the detector gain or integration time, being mindful of a potential increase in background noise.[2] |
| Photobleaching | The fluorescence signal diminishes over time with repeated measurements or prolonged exposure to the excitation light. | Reduce the intensity of the excitation light and minimize the exposure time.[3] If possible, use an anti-fade reagent in your mounting medium for microscopy applications.[3] |
| Fluorescence Quenching | The signal decreases as the concentration of a test compound increases. | Identify and remove any potential quenching agents from your sample. Consider if components of your buffer, such as iodide ions, could be acting as quenchers.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Wavelengths for this compound
Objective: To experimentally determine the optimal excitation and emission wavelengths for this compound to maximize the fluorescence signal.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescence spectrophotometer or plate reader with scanning capabilities
-
Quartz cuvette or appropriate microplate
Methodology:
-
Prepare a working solution of this compound in the assay buffer at a concentration expected to be used in the assay (e.g., 1-10 µM).
-
Excitation Spectrum Scan:
-
Set the emission wavelength to an estimated value (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 280-420 nm).
-
The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Spectrum Scan:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
-
Confirmation: Repeat the excitation scan using the newly determined optimal emission wavelength to confirm your findings.
Protocol 2: Systematic Troubleshooting of High Background Noise
Objective: To systematically identify the source of high background fluorescence in a 96-well plate assay.
Materials:
-
Black, opaque 96-well microplate
-
Assay Buffer
-
This compound
-
Biological Sample (e.g., cells)
-
Fluorescence Plate Reader
Methodology:
-
Plate Map Design: Prepare a plate with the following controls:
-
Well A1: Assay Buffer only (measures buffer and plate background).
-
Well B1: Assay Buffer + Biological Sample (measures autofluorescence from the sample).
-
Well C1: Assay Buffer + this compound (measures fluorescence of the probe in buffer).
-
Well D1: Assay Buffer + Biological Sample + this compound (your experimental condition).
-
-
Pipetting: Carefully pipette the components into the designated wells.
-
Incubation: Incubate the plate under your standard assay conditions, protecting it from light.
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths for this compound.
-
Data Analysis:
-
A high signal in A1 suggests contamination of the buffer or autofluorescence from the plate itself.
-
A significantly higher signal in B1 compared to A1 indicates autofluorescence from your biological sample.
-
A high signal in C1 points to issues with the probe itself, such as instability or contamination.
-
By comparing these controls, you can systematically pinpoint the primary contributor to the high background noise.
-
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: A decision pathway for enhancing a weak fluorescence signal.
References
Technical Support Center: Optimizing Buffer Conditions for 7H-Purin-8-ol Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7H-Purin-8-ol (also known as 8-oxopurine) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial buffer conditions to consider for a this compound enzymatic assay?
A1: When starting, it is crucial to consider the optimal pH, buffer system, and ionic strength for the specific enzyme being assayed. Since this compound is a purine analog, enzymes involved in purine metabolism are of primary interest.[1] For many of these enzymes, a good starting point is a phosphate or Tris buffer within a pH range of 6.5 to 8.0.[2] It is highly recommended to perform a pH titration to determine the optimal pH for your specific enzyme.
Q2: Which enzymes are likely to metabolize this compound?
A2: this compound is an oxidized purine derivative. Enzymes involved in purine salvage and catabolism pathways are potential candidates for its metabolism. These can include purine nucleoside phosphorylase (PNP), which acts on other purine analogs, and xanthine oxidase (XO), which is a key enzyme in purine degradation.[1][3][4] The specific enzyme will depend on the biological system you are investigating.
Q3: How does temperature affect the enzymatic assay of this compound?
A3: Temperature is a critical parameter, as enzyme activity generally increases with temperature up to an optimal point, after which the enzyme can denature and lose activity.[2] It is advisable to bring all solutions to room temperature before initiating the assay and to use a temperature-controlled instrument for consistent results.[5] If the specific optimal temperature for your enzyme is unknown, starting with a standard temperature such as 37°C is a common practice, but this should be optimized.
Q4: Are there any known inhibitors I should be aware of when working with purine-metabolizing enzymes?
A4: Yes, several substances can inhibit enzymes involved in purine metabolism. For instance, allopurinol is a well-known inhibitor of xanthine oxidase. Additionally, common laboratory reagents can interfere with enzymatic assays. These include EDTA (>0.5 mM), sodium dodecyl sulfate (SDS) (>0.2%), and sodium azide (>0.2%).[2] It is essential to ensure your sample preparation does not include these or other potential inhibitors.
Q5: How can I determine the stability of this compound in my assay buffer?
A5: The stability of purine analogs in aqueous solutions can be pH-dependent.[6] To assess the stability of this compound, you can incubate it in your chosen assay buffer over a time course that matches your experiment's duration. Samples can be taken at different time points and analyzed by a suitable method like HPLC to check for any degradation. It's also important to note that some purine analogs have low aqueous solubility, which might require the use of a co-solvent like DMSO.[7][8]
Troubleshooting Guides
Problem: No or Low Enzyme Activity
| Question | Possible Cause | Solution |
| Did you observe any signal? | Incorrect buffer pH. | Perform a pH titration experiment using a series of buffers with overlapping pH ranges (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, and Tris for pH 7.5-9.0) to find the optimal pH for your enzyme.[2] |
| Inactive enzyme. | Verify the storage conditions and expiration date of the enzyme. Test its activity with a known positive control substrate if available.[2] | |
| Missing essential cofactor. | Review the literature for your specific enzyme to see if it requires cofactors like Mg²⁺ or NAD⁺. Add the necessary cofactor to the assay buffer at its optimal concentration.[2] | |
| Omission of a key reagent. | Carefully review the protocol to ensure all reagents were added in the correct order and volume.[9] | |
| Assay temperature is too low. | Ensure all reagents are at room temperature before use and that the incubation temperature is optimal for the enzyme.[9] |
Problem: High Background Signal
| Question | Possible Cause | Solution |
| Is the signal high in the absence of the enzyme? | Substrate instability. | Check the stability of this compound in the assay buffer, as it may be degrading non-enzymatically. |
| Buffer contamination. | Prepare fresh buffers and ensure all glassware and plasticware are clean.[9] | |
| Non-specific binding of assay components. | If using a plate-based assay, ensure proper blocking steps are included. | |
| Contaminated sample. | If testing biological samples, they may contain substances that interfere with the assay. Consider sample purification steps. |
Problem: Inconsistent or Irreproducible Results
| Question | Possible Cause | Solution |
| Are your replicates showing high variability? | Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting techniques. Prepare a master mix for your reagents to minimize pipetting errors.[2][5] |
| Temperature fluctuations. | Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[2] | |
| Improper mixing of reagents. | Ensure thorough mixing of reagents after addition, especially the enzyme, without introducing bubbles.[5] | |
| Reagent instability. | Prepare fresh reagents, particularly for substrates and cofactors that may be unstable in solution.[2] |
Summary of Recommended Buffer Conditions
The optimal buffer conditions will be specific to the enzyme under investigation. The following table provides general starting points for optimizing assays with purine-metabolizing enzymes.
| Parameter | Recommended Starting Range | Considerations |
| pH | 6.5 - 8.0 | Highly enzyme-dependent. A pH titration is strongly recommended.[2] |
| Buffer System | Phosphate, HEPES, Tris | The choice of buffer can impact enzyme activity. It is advisable to test more than one system.[2] |
| Buffer Concentration | 20 - 100 mM | Start with a standard concentration (e.g., 50 mM) and optimize if necessary. |
| Ionic Strength (e.g., NaCl) | 50 - 150 mM | Can affect enzyme stability and activity.[2] |
| Additives | Varies | Dithiothreitol (DTT) can be added to maintain a reducing environment. Metal ions (e.g., Mg²⁺) may be required as cofactors. |
Experimental Protocols
Protocol: General Spectrophotometric Assay for Purine Conversion
This protocol provides a general framework for a continuous spectrophotometric assay to measure the activity of an enzyme that converts this compound to a product with a different absorbance spectrum.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM buffer (e.g., potassium phosphate) at the desired pH (e.g., 7.5). Ensure the buffer is at room temperature before use.[10]
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution) and dilute it in the assay buffer to the desired final concentration.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable storage buffer and keep it on ice. Dilute the enzyme in the assay buffer to the final working concentration just before use.[5]
2. Assay Procedure:
-
Set up the reaction in a suitable cuvette or microplate well.
-
Add the assay buffer to the reaction vessel.
-
Add the this compound substrate to the desired final concentration.
-
To control for non-enzymatic substrate degradation, prepare a blank reaction that contains all components except the enzyme.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution. Mix gently but thoroughly.[5]
-
Immediately place the cuvette or microplate in a spectrophotometer and monitor the change in absorbance at a predetermined wavelength over time.
3. Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank reaction (without enzyme) from the rate of the enzymatic reaction.
-
Convert the rate of change in absorbance per minute to the rate of substrate conversion using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product or substrate.
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
Caption: Hypothetical pathways for the enzymatic conversion of this compound.
References
- 1. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic conversion of 7-hydroxyguanine to its nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
Addressing batch-to-batch variability of synthetic 7H-Purin-8-ol
Welcome to the technical support center for synthetic 7H-Purin-8-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the purity and yield of our synthesized this compound batches. What are the potential causes?
A1: Batch-to-batch variability in the synthesis of heterocyclic compounds like this compound is a common challenge. Several factors can contribute to this issue:
-
Raw Material Quality: The purity and consistency of starting materials and reagents are critical. Impurities in precursors can lead to the formation of side products that are difficult to remove.[1][2]
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, pressure, reaction time, and stirring speed can influence the reaction outcome and impurity profile.[1][2]
-
Solvent Quality: The grade and purity of solvents used in reactions and purification steps can significantly impact the final product's purity. Water content in anhydrous solvents is a frequent culprit.[2]
-
Purification Efficiency: The effectiveness of the purification method (e.g., chromatography, crystallization) can vary between batches due to factors like column packing, solvent gradient, and loading amount.[1][2]
-
Scale of Reaction: Scaling up a synthesis can introduce new challenges related to heat and mass transfer that may not be present at a smaller scale.[1]
Q2: Our this compound is showing lower than expected biological activity, and this varies between batches. How can we troubleshoot this?
A2: Discrepancies in biological activity, despite acceptable purity by standard analysis, can be caused by:
-
Trace Impurities: Even small amounts of certain impurities can interfere with biological assays. These may not be readily detectable by standard purity analysis methods.[2]
-
Presence of Isomers: The synthesis may produce regioisomers or tautomers of this compound that are difficult to separate and may have different biological activities.
-
Degradation of the Product: this compound may degrade upon storage or handling, especially if sensitive to light, air, or moisture. This can lead to a decrease in the concentration of the active compound.
-
Variations in Crystal Form (Polymorphism): Different batches may crystallize in different polymorphic forms, which can affect solubility and, consequently, biological activity.
Q3: How can we ensure the quality and consistency of our starting materials for the synthesis of this compound?
A3: To ensure the quality of your starting materials, it is recommended to:
-
Source high-purity reagents from reputable suppliers.
-
Characterize the starting materials using techniques like NMR, Mass Spectrometry, and HPLC to confirm their identity and purity before use.[1]
-
Store sensitive reagents under appropriate conditions (e.g., under inert gas, at low temperatures) to prevent degradation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to batch-to-batch variability.
Issue 1: Inconsistent Purity and Impurity Profile
If you are observing variability in the purity and impurity profile of your this compound batches, follow this troubleshooting workflow:
Issue 2: Variable Biological Activity
If your this compound batches show inconsistent biological activity, consider the following:
| Potential Cause | Recommended Action | Analytical Technique |
| Trace Impurities | Perform more sensitive analytical tests to detect and identify trace impurities. | LC-MS/MS, High-Resolution Mass Spectrometry |
| Isomeric Purity | Use analytical methods capable of separating isomers. | Chiral HPLC, Supercritical Fluid Chromatography (SFC)[3] |
| Compound Degradation | Conduct a stability study on a reference batch under different storage conditions (temperature, light, humidity). | HPLC with a stability-indicating method |
| Polymorphism | Analyze the solid-state properties of different batches. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Protocol 2: Characterization of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for structural confirmation and purity assessment by ¹H NMR.
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
2. Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
4. Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
If necessary, acquire other spectra such as ¹³C NMR for more detailed structural information.
5. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the this compound structure.
-
Look for signals corresponding to impurities or residual solvents. The relative integration of these signals compared to the product signals can provide an estimate of their levels.
Signaling Pathways and Biological Context
While the specific signaling pathways modulated by this compound require empirical determination, purine analogs are known to interact with a wide range of biological targets due to their structural similarity to endogenous purines, adenine and guanine. Potential interactions could involve:
-
Kinases: Many kinase inhibitors are purine analogs.
-
Purinergic Receptors: These are cell surface receptors that bind to extracellular purines.
-
Enzymes of Purine Metabolism: Enzymes like adenosine deaminase could be affected.[4]
Inconsistent biological results from different batches of this compound could stem from impurities that either inhibit or activate off-target pathways, confounding the experimental outcome. The following diagram illustrates this logical relationship.
References
Validation & Comparative
Validating Xanthine Oxidase Activity with Orthogonal Methods: A Comparative Guide Centered on 7H-Purin-8-ol (Hypoxanthine)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 7H-Purin-8-ol and Xanthine Oxidase
This compound, or hypoxanthine, is a naturally occurring purine derivative. It is a pivotal intermediate in purine metabolism, serving as a substrate for the enzyme xanthine oxidase. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. Elevated levels of uric acid are associated with the painful inflammatory condition known as gout.[1][2][3] Consequently, inhibiting xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[4][5][6]
This guide will focus on orthogonal methods to study this enzymatic reaction and its inhibition, ensuring the validity and reliability of experimental findings. Orthogonal methods are distinct experimental approaches that measure the same biological phenomenon through different underlying principles, thereby reducing the likelihood of false-positive or-negative results.
Comparative Analysis of Xanthine Oxidase Inhibitors
To effectively validate the activity of novel xanthine oxidase inhibitors, a comparison with well-characterized compounds is essential. Allopurinol, a purine analog, and Febuxostat, a non-purine inhibitor, are widely used therapeutic agents that serve as excellent benchmarks.[6][7]
| Inhibitor | Type | Mechanism of Action | IC50 (µM) |
| Allopurinol | Purine Analog | Competitive inhibitor; metabolized to the more potent non-competitive inhibitor oxypurinol.[8][9] | ~7.5 - 9.1 |
| Febuxostat | Non-Purine | Non-competitive inhibitor that binds tightly to the molybdenum pterin center of the enzyme.[4][10] | ~0.008 - 0.015 |
Note: IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration). The values presented are representative ranges from published literature.
Orthogonal Methods for Validation
A multi-pronged approach employing both biochemical and cellular assays is crucial for a thorough validation of xanthine oxidase inhibition.
Biochemical Assays: Direct Enzyme Inhibition
These in vitro assays directly measure the effect of a compound on the activity of purified xanthine oxidase.
-
Spectrophotometric Assay: This is a widely used method that monitors the formation of uric acid, which absorbs light at a wavelength of approximately 295 nm.
-
Fluorometric Assay: This method offers higher sensitivity by measuring the production of hydrogen peroxide, a byproduct of the xanthine oxidase reaction.
-
LC-MS Based Assay: This highly specific and sensitive "gold-standard" method directly quantifies the substrate (hypoxanthine or xanthine) and the product (uric acid).[4]
Cellular Assays: Target Engagement in a Biological Context
These assays confirm that the inhibitor can penetrate the cell membrane and inhibit xanthine oxidase activity within a living system.
-
Uric Acid Production Assay: This assay measures the levels of uric acid secreted by cells into the culture medium. A reduction in uric acid levels in the presence of the inhibitor indicates target engagement.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo®): It is crucial to run a parallel cytotoxicity assay to ensure that the observed decrease in uric acid production is due to specific enzyme inhibition and not a result of general cellular toxicity.
Experimental Protocols
In Vitro Spectrophotometric Xanthine Oxidase Inhibition Assay
Principle: This assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid from the substrate, xanthine, by xanthine oxidase. The rate of uric acid production is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test Compound (e.g., this compound analog)
-
Positive Control (Allopurinol or Febuxostat)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.1 M NaOH) and dilute it in phosphate buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, 50 µL of vehicle control to the control wells, and 50 µL of the test compound or positive control dilutions to the respective wells.
-
Add 25 µL of xanthine oxidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 125 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_test) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Uric Acid Production Assay
Principle: This assay quantifies the inhibitory effect of a test compound on intracellular xanthine oxidase activity by measuring the amount of uric acid released into the cell culture medium.
Materials:
-
A suitable cell line that expresses xanthine oxidase (e.g., HepG2, Huh7)
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxanthine or Xanthine (as substrate)
-
Test Compound
-
Positive Control (Allopurinol or Febuxostat)
-
96-well cell culture plates
-
Uric Acid Assay Kit (commercially available)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.
-
Add the substrate (hypoxanthine or xanthine) to the medium to stimulate uric acid production.
-
Incubate the plate for a suitable time period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of the test compound.
-
Calculate the percentage of inhibition of uric acid production, normalized to cell viability.
-
Determine the IC50 value for the inhibition of cellular uric acid production.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Gout - Wikipedia [en.wikipedia.org]
- 3. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 6. Purine analog inhibitors of xanthine oxidase: structure activity relationships and proposed binding of the molybdenum cofactor | Semantic Scholar [semanticscholar.org]
- 7. Predicting allopurinol response in patients with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 7H-Purin-8-ol and Other Purine Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7H-Purin-8-ol and other prominent purine analogs used in research and drug development. Due to the limited availability of direct comparative experimental data for this compound, this document leverages data from structurally similar compounds and established purine analogs to provide a framework for its potential applications and performance. Detailed experimental protocols and visualizations of key pathways are included to facilitate further investigation.
Introduction to Purine Analogs
Purine analogs are a class of synthetic compounds that mimic the structure of natural purines, such as adenine and guanine. This structural similarity allows them to interfere with various cellular processes, including nucleic acid synthesis, enzyme activity, and signal transduction pathways. Consequently, they have been extensively developed as therapeutic agents, particularly in the fields of oncology and immunology. Well-known examples include the anticancer drugs mercaptopurine and thioguanine, and the xanthine oxidase inhibitor allopurinol, used in the treatment of gout.
This compound, also known as 8-hydroxypurine or 8-oxopurine, is a purine derivative with a hydroxyl group at the 8-position of the purine ring. Its biological activities are not as extensively characterized as other purine analogs. However, its structural similarity to hypoxanthine, the substrate of xanthine oxidase, suggests its potential as an inhibitor of this enzyme. Furthermore, the 8-oxopurine scaffold is found in various biologically active molecules, indicating a potential for broader pharmacological effects.
Comparative Performance Data
Direct quantitative experimental data comparing the performance of this compound with other purine analogs is scarce in the publicly available literature. Therefore, this section presents data on well-characterized purine analogs to provide a benchmark for potential future studies on this compound.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a primary strategy for treating hyperuricemia and gout. Allopurinol, a structural isomer of hypoxanthine, is a clinically used xanthine oxidase inhibitor. Given that this compound is an analog of hypoxanthine, it is hypothesized to inhibit xanthine oxidase.
Table 1: Comparative Xanthine Oxidase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Comments |
| Allopurinol | Xanthine Oxidase | 2.45 - 8.7[1] | Clinically used drug for gout. Acts as a suicide inhibitor. |
| This compound | Xanthine Oxidase | Data not available | Hypothesized to be an inhibitor due to structural similarity to hypoxanthine. |
| Luteolin | Xanthine Oxidase | 9.1[2] | A natural flavonoid inhibitor. |
| Apigenin | Xanthine Oxidase | 7.9[2] | A natural flavonoid inhibitor. |
IC50 values can vary depending on the assay conditions.
Cytotoxicity in Cancer Cell Lines
Purine analogs are widely used as anticancer agents due to their ability to interfere with DNA and RNA synthesis in rapidly dividing cancer cells. Mercaptopurine and thioguanine are classic examples used in the treatment of leukemias. While the cytotoxic profile of this compound is not well-documented, derivatives of the 8-oxopurine scaffold have been investigated for their anticancer properties.
Table 2: Comparative Cytotoxicity (IC50) of Purine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Mercaptopurine | CCRF-CEM | Acute Lymphoblastic Leukemia | ~1.5 |
| Thioguanine | CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.55 |
| This compound | Data not available | - | - |
| 9-Aryl-8-oxo-purine derivative | Various | Cancer Cell Lines | 0.18 - 30 |
IC50 values are highly dependent on the cell line and assay duration.
Experimental Protocols
Detailed methodologies for key experiments relevant to the comparison of purine analogs are provided below.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of buffer, 25 µL of the compound solution (or vehicle for control), and 25 µL of xanthine oxidase solution (0.1 U/mL).
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of xanthine solution (150 µM).
-
Immediately measure the absorbance at 290 nm every minute for 10 minutes.
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Workflow for the in vitro xanthine oxidase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Mercaptopurine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and positive control for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow for MTT Cytotoxicity Assay
Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways
Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the terminal steps of purine catabolism and the point of inhibition by xanthine oxidase inhibitors like allopurinol, and potentially, this compound.
Inhibition of uric acid synthesis by xanthine oxidase inhibitors.
General Mechanism of Action of Cytotoxic Purine Analogs
This diagram illustrates the general mechanism by which cytotoxic purine analogs like mercaptopurine exert their anticancer effects.
General cytotoxic mechanism of action for purine analogs.
Conclusion and Future Directions
While this compound remains a relatively understudied purine analog, its structural features suggest potential as a modulator of key enzymes in purine metabolism, such as xanthine oxidase. Direct comparative studies are necessary to elucidate its specific biological activities and to benchmark its performance against established purine analogs like allopurinol and mercaptopurine.
The experimental protocols and workflow diagrams provided in this guide offer a robust framework for initiating such investigations. Future research should focus on:
-
Direct comparative enzyme inhibition studies: Quantitatively assessing the inhibitory potency of this compound against xanthine oxidase and other relevant enzymes in comparison to known inhibitors.
-
Comprehensive cytotoxicity screening: Evaluating the cytotoxic effects of this compound across a panel of cancer cell lines and comparing its IC50 values with those of clinically used purine antimetabolites.
-
Mechanism of action studies: Investigating the downstream cellular effects of this compound to understand its molecular targets and signaling pathways.
By systematically applying these experimental approaches, the scientific community can build a comprehensive profile of this compound, paving the way for its potential development as a novel therapeutic agent or a valuable research tool.
References
7H-Purin-8-ol: A Comparative Guide for its Use as a Reference Standard in HPLC
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of purine derivatives, the selection of an appropriate reference standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of 7H-Purin-8-ol with its common alternatives—hypoxanthine, xanthine, and uric acid—as reference standards in HPLC applications.
Performance Comparison
The ideal HPLC reference standard exhibits high purity, stability under various conditions, and excellent chromatographic behavior. While direct comparative studies are limited, this section collates available data to provide a comparative overview of this compound and its alternatives.
Table 1: Comparison of Physicochemical and Chromatographic Properties
| Property | This compound | Hypoxanthine | Xanthine | Uric Acid |
| Molecular Formula | C₅H₄N₄O | C₅H₄N₄O | C₅H₄N₄O₂ | C₅H₄N₄O₃ |
| Molecular Weight | 136.11 g/mol | 136.11 g/mol | 152.11 g/mol | 168.11 g/mol |
| Purity (Typical) | ≥98% (synthesis dependent) | ≥99% (commercially available) | ≥99.5% (commercially available) | ≥99% (commercially available) |
| Solubility | Limited data available | Soluble in dilute acids and bases | Sparingly soluble in water; soluble in NaOH | Practically insoluble in water and alcohol |
| Chromatographic Behavior | Expected to be a polar compound, potentially requiring reversed-phase with ion-pairing agents or HILIC for good retention and peak shape.[1] | Good retention on reversed-phase columns, often with aqueous mobile phases.[2] | Amenable to reversed-phase HPLC.[3] | Can be challenging on reversed-phase columns due to high polarity; often requires ion-pairing or HILIC. |
| Detection Wavelength | Not specified, likely around 250-270 nm based on purine structure. | ~250 nm | ~268 nm | ~290 nm |
Table 2: Stability Profile from Forced Degradation Studies (Qualitative)
Forced degradation studies are crucial for establishing the stability-indicating nature of an HPLC method. While a direct comparative forced degradation study for all four compounds is not available in the reviewed literature, the following provides a general overview of purine stability.
| Condition | Expected Stability of Purine Ring System |
| Acidic Hydrolysis | The purine ring is generally stable to acid hydrolysis, though some degradation may occur under harsh conditions (e.g., strong acid, elevated temperature).[3][4] |
| Alkaline Hydrolysis | Purine analogues can be susceptible to degradation under alkaline conditions, potentially leading to ring-opening.[3][4] |
| Oxidative Stress | Susceptible to oxidation, particularly with strong oxidizing agents like hydrogen peroxide. This can lead to the formation of various oxidized purine species.[3][4] |
| Thermal Stress | Generally stable at moderate temperatures, but degradation can occur at elevated temperatures over extended periods.[3][4] |
| Photolytic Stress | Exposure to UV light can induce degradation, although the extent is compound-specific. |
Note: The stability of a specific reference standard can vary based on its purity and the presence of any impurities.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. The following are representative HPLC protocols for the analysis of purine derivatives.
Protocol 1: General HPLC Method for Purine Analysis
This method is a starting point for the simultaneous analysis of hypoxanthine, xanthine, and uric acid and can be adapted for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Stability-Indicating HPLC Method for a Purine Analogue (Allopurinol)
This protocol for allopurinol, a structural isomer of hypoxanthine, provides a framework for developing a stability-indicating method.
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 6.8) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 251 nm
-
Forced Degradation:
-
Acid: 0.1 M HCl at 80°C for 2 hours
-
Base: 0.1 M NaOH at 80°C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 24 hours
-
Visualizations
Purine Metabolism Pathway
The following diagram illustrates the metabolic relationships between hypoxanthine, xanthine, and uric acid. Understanding these pathways is crucial when analyzing these compounds in biological matrices, as their interconversion can impact analytical results.
Caption: Simplified diagram of the purine degradation pathway.
Experimental Workflow for Reference Standard Comparison
The logical flow for comparing HPLC reference standards is depicted below. This workflow ensures a systematic and objective evaluation of potential candidates.
Caption: Workflow for comparing HPLC reference standards.
Conclusion
The choice of a reference standard for HPLC analysis is a critical decision that directly impacts the quality of analytical data. While this compound is a potential candidate, its limited commercial availability and the scarcity of published application and stability data present challenges for its routine use. In contrast, hypoxanthine, xanthine, and uric acid are well-characterized, readily available, and have established HPLC methods.
-
Hypoxanthine and Xanthine are excellent choices for general purine analysis due to their good solubility and chromatographic behavior on standard reversed-phase columns.
-
Uric Acid , while a key biological endpoint, can be more challenging chromatographically due to its higher polarity.
-
This compound may be a suitable standard in specific cases, particularly if it is the primary analyte of interest. However, significant in-house validation, including purity determination and a thorough forced degradation study, would be required to qualify it as a reference standard.
For researchers and drug development professionals, a thorough evaluation based on the workflow outlined above is recommended to select the most appropriate reference standard for their specific analytical needs, ensuring data of the highest quality and reliability.
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. High performance liquid chromatography analysis of hypoxanthine metabolism in mouse oocyte-cumulus cell complexes: effects of purine metabolic perturbants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 7H-Purin-8-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7H-Purin-8-ol derivatives, focusing on their diverse biological activities. The information is compiled from recent studies to facilitate the rational design of new therapeutic agents.
Comparative Biological Activities of this compound Analogs
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, highlighting the impact of structural modifications on their potency.
Anticancer Activity
A series of 6,8,9-trisubstituted purine analogs were synthesized and evaluated for their cytotoxic activity against different human cancer cell lines. The core structure features a phenyl group at the C-8 position, a cyclopentyl group at the N-9 position, and various substituted phenyl piperazine moieties at the C-6 position.
| Compound ID | R (Substitution on Phenylpiperazine) | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| 5 | H | 17.9 | >100 | >100 |
| 6 | 4-CH₃ | 14.2 | 45.6 | 33.8 |
| 7 | 4-CF₃ | 42.1 | >100 | >100 |
| 8 | 4-OCH₃ | 23.6 | 65.4 | 58.7 |
| 9 | 4-F | 38.7 | 88.2 | 76.5 |
| 10 | 4-Cl | 29.8 | 76.9 | 69.3 |
| 11 | 4-Br | 35.4 | 82.1 | 72.4 |
| 5-Fluorouracil | (Positive Control) | 30.6 | 4.8 | 3.5 |
| Fludarabine | (Positive Control) | 28.4 | 15.2 | 12.8 |
SAR Insights:
-
Substitution on the phenylpiperazine ring at the C-6 position significantly influences cytotoxic activity.
-
An electron-donating methyl group (Compound 6 ) at the para position of the phenyl ring resulted in the most potent activity against Huh7 liver cancer cells, surpassing the efficacy of the clinically used drugs 5-Fluorouracil and Fludarabine in this cell line.[1]
-
Introduction of electron-withdrawing groups such as -CF₃, -F, -Cl, and -Br generally led to a decrease in cytotoxic activity compared to the unsubstituted analog (Compound 5 ).[1]
-
The presence of a methoxy group (Compound 8 ) also showed notable activity against Huh7 cells.[1]
Antimicrobial Activity
A series of 7H-purin-8(9H)-one derivatives were synthesized and evaluated for their antimicrobial activity. The key structural modifications involved the introduction of a triazole nucleus and a sulfonamide moiety.
| Compound ID | Tested Strain | MIC (µg/mL) |
| 14 | Bacillus subtilis | 7.8 |
| 17 | Staphylococcus aureus | 15.6 |
| 20 | Candida albicans | 15.6 |
| 24 | Gram-negative strains | 31.25–125 |
| Gentamicin | Gram-positive strains | 15.62 |
| Gentamicin | Gram-negative strains | 31.25 |
| Fluconazole | Candida albicans | 15.62 |
SAR Insights:
-
The study highlights that the nature of the substituent at position one of the triazole nucleus and the positioning of the sulfonamide moiety are crucial for antimicrobial activity.[2]
-
Compounds 14 , 17 , 20 , and 24 demonstrated significant antimicrobial activity, with MIC values comparable to the standard drugs Gentamicin and Fluconazole against specific strains.[2]
Enzyme Inhibitory Activity
The inhibitory potential of synthesized purine derivatives against α-amylase and α-glucosidase was investigated as a potential approach for managing diabetes.
| Compound ID | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 10a | 64.70 ± 0.02 | 75.36 ± 0.01 | 6.89 ± 0.09 | 3.46 ± 0.06 |
| Acarbose | 67.33 ± 0.01 | 57.79 ± 0.01 | 5.90 ± 0.09 | 4.27 ± 0.06 |
SAR Insights:
-
The N-allyl-[2][][4]triazolo[4,3-a]quinoxalin-1-amine derivative (10a ) showed the most significant inhibitory activity against both α-amylase and α-glucosidase.[2]
-
Notably, compound 10a exhibited a more potent inhibitory effect on α-glucosidase than the standard drug Acarbose.[2]
A series of 2-anilino substituted 4-aryl-8H-purines were developed as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in the PI3K/Akt signaling pathway.
| Compound ID | PDK1 IC₅₀ (µM) | Cellular Proliferation IC₅₀ (µM) | Oral Bioavailability (Mice, %) |
| 6 | <0.1 | <1 | 65 |
SAR Insights:
-
The study focused on optimizing the anilino and aryl substitutions on the 8H-purine scaffold.[5]
-
Compound 6 emerged as a potent inhibitor with sub-micromolar activity in cell proliferation assays and good oral bioavailability, highlighting the potential of this scaffold for developing PDK1 inhibitors.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., Huh7, HCT116, MCF7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for an additional 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6][7]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)
-
Bacterial and fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Gentamicin, Fluconazole)
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][8][9]
α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (at various concentrations) to the respective wells. For the control, add 10 µL of buffer. For the positive control, add 10 µL of acarbose solution.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve.[10][11]
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs aid in understanding the context of the SAR studies.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Cross-Reactivity Profiling of 7H-Purin-8-ol Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 7H-Purin-8-ol, a tautomer of the endogenous purine metabolite uric acid, against a panel of selected kinases. Due to the limited availability of broad kinase panel screening data for this compound (uric acid) in the public domain, this document focuses on its known interactions with key kinases and compares these effects with two widely used xanthine oxidase inhibitors, Allopurinol and Febuxostat. The information presented is intended to serve as a foundational resource for researchers investigating the off-target effects and potential polypharmacology of these compounds.
Data Presentation: Kinase Interaction Profile
The following table summarizes the known effects of uric acid, Allopurinol, and Febuxostat on key protein kinases. It is important to note that direct, quantitative IC50 values from comprehensive kinase panel screens are not widely available for these compounds. The data presented is collated from various studies and reflects a range of effects, including direct inhibition and modulation of kinase signaling pathways.
| Kinase Target | This compound (Uric Acid) | Allopurinol | Febuxostat |
| Creatine Kinase | Direct Inhibition | No direct inhibition reported; may indirectly affect muscle function | No direct inhibition reported |
| AMP-activated protein kinase (AMPK) | Activation of the signaling pathway, particularly in pancreatic β-cells[1] | No direct effect reported; may indirectly influence AMPK via metabolic changes | No direct effect reported; may indirectly influence AMPK via metabolic changes |
| Extracellular signal-regulated kinase (ERK1/2 or p44/42 MAPK) | Activation of the signaling pathway in pancreatic β-cells and vascular smooth muscle cells[1][2] | Inhibition of p38 MAPK signaling pathway, which can be upstream of ERK[3] | Attenuates phosphorylation of Erk in the context of cardiac hypertrophy[4] |
| p38 Mitogen-activated protein kinase (p38 MAPK) | Activation of the signaling pathway in vascular smooth muscle cells[2] | Prevents activation of p38 MAPK in skeletal muscle[3] | Modulates MAPK signaling in cardiac ischemia-reperfusion injury[5] |
| Platelet-derived growth factor receptor β (PDGFRβ) | Stimulates phosphorylation in vascular smooth muscle cells[2] | Not reported | Not reported |
Disclaimer: The data in this table is for comparative purposes and is based on available literature. The absence of a reported effect does not definitively mean a lack of interaction. Comprehensive kinase panel screening would be required for a complete profile.
Experimental Protocols
Detailed methodologies for assessing the interaction of a compound with the kinases discussed are provided below. These protocols are representative and can be adapted based on specific laboratory conditions and equipment.
Creatine Kinase (CK) Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory effect of a test compound on creatine kinase activity.
A. Principle: Creatine kinase catalyzes the phosphorylation of ADP by creatine phosphate to generate ATP. The newly formed ATP is then used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to CK activity and can be monitored by measuring the increase in absorbance at 340 nm.
B. Materials:
-
Creatine Kinase (human recombinant or purified from tissue)
-
Creatine phosphate
-
Adenosine diphosphate (ADP)
-
Glucose
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer: 100 mM Imidazole-acetate buffer, pH 6.7
-
Test compound (this compound) and control inhibitor
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
C. Procedure:
-
Prepare a reaction mixture containing assay buffer, creatine phosphate, ADP, glucose, hexokinase, G6PDH, and NADP+.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known CK inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the creatine kinase enzyme solution to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Serine/Threonine Kinase Inhibition Assay (for AMPK, ERK)
This protocol outlines a general method for determining the inhibitory activity of a test compound against a serine/threonine kinase using a luminescence-based ATP detection assay (e.g., ADP-Glo™ Kinase Assay).
A. Principle: The kinase reaction is performed in the presence of the kinase, its specific substrate, and ATP. After the reaction, the amount of ADP produced is quantified. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
B. Materials:
-
Recombinant human AMPK or ERK1/2 kinase
-
Specific peptide substrate (e.g., SAMS peptide for AMPK, Myelin Basic Protein for ERK)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) and control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white, low-volume microplate
-
Luminometer
C. Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted test compound, vehicle control (DMSO), or a known inhibitor to the wells of the 384-well plate.
-
Add the diluted kinase enzyme solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Kinase Profiling
Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.
Signaling Pathway: Interplay of AMPK and MAPK/ERK Pathways
Caption: Simplified signaling pathways showing the activation of AMPK and MAPK/ERK by cellular stressors.
References
- 1. Uric acid induces oxidative stress and growth inhibition by activating adenosine monophosphate-activated protein kinase and extracellular signal-regulated kinase signal pathways in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uric acid stimulates proliferative pathways in vascular smooth muscle cells through the activation of p38 MAPK, p44/42 MAPK and PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Xanthine Oxidase by Allopurinol Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
In Vivo Efficacy of 7H-Purin-8-ol: A Comparative Analysis in Preclinical Animal Models
Despite a comprehensive search of scientific literature, no specific in vivo efficacy studies for 7H-Purin-8-ol in animal models were identified in the public domain. Therefore, a direct comparison of its performance against other alternatives is not possible at this time.
However, to provide a relevant and informative guide for researchers, scientists, and drug development professionals, this document will focus on the in vivo efficacy of compounds with a similar chemical scaffold and a likely shared mechanism of action. This compound is a purine analog and a tautomer of hypoxanthine, suggesting it may act as a xanthine oxidase inhibitor. Xanthine oxidase is a critical enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2] Elevated uric acid levels lead to hyperuricemia, a precursor to gout.[2][3]
This guide will compare the in vivo efficacy of two well-established xanthine oxidase inhibitors, Allopurinol and Febuxostat , in animal models of hyperuricemia. These compounds serve as relevant benchmarks for the potential therapeutic application of novel purine analogs like this compound.
Comparative Efficacy of Xanthine Oxidase Inhibitors
The following tables summarize quantitative data on the effects of Allopurinol and Febuxostat in rodent models of hyperuricemia, a condition commonly induced experimentally by administering a uricase inhibitor like potassium oxonate, often in combination with a purine source such as hypoxanthine or adenine.[1][2][4][5]
Table 1: Comparative Effects on Serum Uric Acid Levels in Hyperuricemic Mice
| Compound | Dosage | Animal Model | Induction Method | Reduction in Serum Uric Acid (%) | Reference |
| Allopurinol | 10 mg/kg | Mouse | Purine-induced | ~100% | [6] |
| 50 mg/kg | Mouse | Uric acid-induced | Significant reduction | [6] | |
| Febuxostat | 10 mg/kg | Rat | 2K1C model | Significant normalization | [7] |
Table 2: Comparative Effects on Other Biochemical Parameters
| Compound | Dosage | Animal Model | Parameter | Effect | Reference |
| Allopurinol | 100 mg/kg | Rat (2K1C) | Plasma Creatinine | Significant normalization | [7] |
| 100 mg/kg | Rat (2K1C) | Oxidative Stress Markers (LPO, NO) | Amelioration | [7] | |
| 100 mg/kg | Rat (2K1C) | Inflammatory Cytokines (IL-1β, TNF-α) | Normalization of mRNA expression | [7] | |
| Febuxostat | 10 mg/kg | Rat (2K1C) | Plasma Creatinine | Significant normalization | [7] |
| 10 mg/kg | Rat (2K1C) | Oxidative Stress Markers (LPO, NO) | Amelioration | [7] | |
| 10 mg/kg | Rat (2K1C) | Inflammatory Cytokines (IL-1β, TNF-α) | Normalization of mRNA expression | [7] |
Experimental Protocols
Below is a detailed methodology for a key experiment to evaluate the in vivo efficacy of a potential xanthine oxidase inhibitor in a mouse model of hyperuricemia.
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia Model in Mice
Objective: To assess the uric acid-lowering effect of a test compound compared to a vehicle control and a positive control (e.g., Allopurinol).
Animals: Male Kunming mice (or other suitable strain), 6-8 weeks old, weighing 20-25g. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
Test Compound (e.g., this compound)
-
Positive Control: Allopurinol[6]
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic agent
-
Blood collection supplies
-
Uric acid, creatinine, and BUN assay kits
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Model Control (Vehicle + Induction agents)
-
Positive Control (Allopurinol + Induction agents)
-
Test Compound (Low dose + Induction agents)
-
Test Compound (High dose + Induction agents)
-
-
Model Induction and Treatment:
-
One hour before the administration of the test compound or vehicle, all animals except the normal control group are intraperitoneally injected with potassium oxonate (e.g., 250 mg/kg).[8]
-
Immediately after potassium oxonate injection, the same groups are orally administered with hypoxanthine (e.g., 300 mg/kg).
-
The test compound, Allopurinol, or vehicle is then administered orally.
-
This regimen is typically continued daily for a period of 7 to 14 days.
-
-
Sample Collection:
-
On the final day of the experiment, two hours after the last administration, blood samples are collected from the retro-orbital plexus under anesthesia.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Biochemical Analysis:
-
Serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) are measured using commercially available assay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Results are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.[1]
-
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating xanthine oxidase inhibitors.
Caption: Purine catabolism pathway and points of therapeutic intervention.
Caption: Workflow for in vivo efficacy testing in a hyperuricemia model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 5. mednexus.org [mednexus.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
Head-to-Head Comparison: 7H-Purin-8-ol in the Landscape of Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7H-Purin-8-ol against established enzyme inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document focuses on a detailed comparison with well-characterized inhibitors of xanthine oxidase, a common target for purine analogs. This guide also outlines the standard experimental protocols used to evaluate such compounds, enabling researchers to conduct their own comparative studies.
Executive Summary
Extensive searches for direct inhibitory data (such as IC50 or Ki values) for this compound against specific enzymes have not yielded quantitative results. However, based on its purine scaffold, this compound is structurally analogous to known inhibitors of xanthine oxidase, a key enzyme in purine metabolism. This guide, therefore, compares the performance of established xanthine oxidase inhibitors, Allopurinol and Febuxostat, to provide a benchmark for the potential efficacy of novel purine derivatives like this compound.
Quantitative Comparison of Known Xanthine Oxidase Inhibitors
The following table summarizes the inhibitory potency of two widely used xanthine oxidase inhibitors, Allopurinol and Febuxostat. This data serves as a reference for evaluating the potential of new chemical entities in this class.
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 µM | Competitive |
| Febuxostat | Xanthine Oxidase | 1.8 nM | Mixed-type |
Note: IC50 values can vary depending on experimental conditions, including enzyme and substrate concentrations.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a detailed methodology for a xanthine oxidase inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control (Allopurinol) in the phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Phosphate buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
Xanthine solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
-
Measurement:
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the context of xanthine oxidase inhibition and the general workflow for evaluating inhibitors, the following diagrams are provided.
Caption: Purine metabolism pathway showing the role of Xanthine Oxidase.
Caption: General experimental workflow for enzyme inhibition assay.
Discussion and Future Directions
While specific inhibitory data for this compound is not currently available in the public domain, its structural similarity to known xanthine oxidase inhibitors suggests it may exhibit activity against this enzyme. The purine ring system is a common feature in many xanthine oxidase inhibitors, with substitutions on the ring influencing potency and selectivity.
For a definitive comparison, it is imperative that this compound be subjected to rigorous in vitro enzymatic assays, such as the one detailed in this guide. Researchers are encouraged to use the provided protocols and comparative data on Allopurinol and Febuxostat as a starting point for their investigations. Future studies should aim to elucidate the specific enzyme targets of this compound and determine its IC50 and Ki values to accurately position it within the landscape of known inhibitors. Such data will be invaluable for the drug development community in assessing the therapeutic potential of this and other novel purine derivatives.
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for 7H-Purin-8-ol Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for validating the target engagement of 7H-Purin-8-ol, a purine analog with potential therapeutic applications. As the specific protein target of this compound is not yet fully elucidated, this guide will use a hypothetical protein kinase as a representative target to illustrate the principles, experimental protocols, and data interpretation of leading target engagement technologies. Understanding the direct interaction of a compound with its intended target in a cellular context is a critical step in drug discovery, providing confidence in the mechanism of action and guiding lead optimization.
Introduction to Target Engagement Assays
Target engagement assays are essential tools to confirm that a drug candidate physically interacts with its intended protein target within the complex environment of a cell.[1] This validation is crucial to link the compound's biological effect to its molecular mechanism.[2] Several techniques, both label-free and label-based, have been developed to measure target engagement, each with distinct advantages and limitations.[2][3] This guide focuses on CETSA and provides a comparative overview of three key alternatives: NanoBRET™, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX).
Methodology Comparison
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, throughput requirements, and the desired quantitative output.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[3][4] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[5] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.[7][8] | High-throughput, quantitative, can be performed in live cells, provides real-time data.[6][8] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[9] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[10][11] | Label-free, does not require protein modification, can be used with complex lysates.[10][11] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[12] |
| SPROX | Ligand binding alters the protein's stability against chemical denaturation, measured by methionine oxidation rates.[13][14] | Can provide proteome-wide target and off-target information in a single experiment.[13] | Applicable only to methionine-containing proteins, performed on cell lysates, not intact cells.[14] |
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound targeting a protein kinase, as would be generated by each of the discussed assays.
| Assay | Key Quantitative Readout | Hypothetical Value for this compound | Interpretation |
| CETSA | ΔTm (Change in Melting Temperature) | + 2.5 °C | This compound binding stabilizes the target kinase, indicating direct engagement. |
| EC50 (Isothermal Dose Response) | 1.2 µM | The concentration of this compound required to achieve 50% of the maximal thermal stabilization. | |
| NanoBRET™ | IC50 (Half-maximal Inhibitory Concentration) | 0.8 µM | The concentration of this compound that displaces 50% of the fluorescent tracer, indicating binding affinity. |
| DARTS | Degree of Protease Protection | Increased band intensity at 10 µM | This compound protects the target kinase from protease digestion in a concentration-dependent manner. |
| SPROX | ΔCm (Change in Midpoint of Denaturation) | + 0.5 M Guanidine HCl | This compound binding increases the stability of the target kinase against chemical denaturation. |
Experimental Protocols
Detailed step-by-step protocols for each assay are provided below. These are generalized protocols and may require optimization for specific cell lines and target proteins.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)
This protocol describes a standard CETSA experiment to determine the thermal stabilization of a target protein upon ligand binding in intact cells.[15][16]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[15]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of the soluble target protein by Western Blot using a specific primary antibody.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET™ assay to quantify the binding of a compound to a target protein in live cells.[17][18]
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 18-24 hours.[17]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer (a fluorescent ligand for the target) to the cells at a predetermined optimal concentration.
-
Add the diluted this compound to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[18]
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of dual-filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol describes the DARTS method to identify protein targets based on their stabilization against proteolysis upon ligand binding.[12][19]
-
Lysate Preparation:
-
Prepare a cell lysate in a buffer without detergents that would denature proteins.
-
Determine the protein concentration of the lysate.[12]
-
-
Compound Incubation:
-
Incubate the cell lysate with various concentrations of this compound or a vehicle control.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time. The protease concentration and incubation time need to be optimized to achieve partial digestion of the total protein.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and heating.
-
-
Protein Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Analyze the abundance of the target protein by Western Blot using a specific antibody. An increased band intensity in the presence of this compound indicates protection from proteolysis and therefore, target engagement.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
This protocol details the SPROX method for assessing changes in protein stability based on methionine oxidation rates.[13][14]
-
Sample Preparation:
-
Prepare cell lysates in a suitable buffer.
-
Divide the lysate into two sets: one with this compound and one with a vehicle control.
-
-
Chemical Denaturation:
-
Aliquot each sample set into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine hydrochloride).
-
-
Oxidation Reaction:
-
Add hydrogen peroxide to each tube to initiate the oxidation of exposed methionine residues.
-
Quench the reaction after a specific time.
-
-
Proteomic Analysis:
-
Digest the proteins in each sample into peptides using trypsin.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the extent of methionine oxidation for each protein.
-
-
Data Analysis:
-
Plot the extent of oxidation against the denaturant concentration for each protein.
-
A shift in the denaturation curve in the presence of this compound indicates a change in protein stability and suggests target engagement.
-
Visualizations
The following diagrams illustrate the workflows and signaling pathways relevant to the discussed target engagement assays.
Conclusion
Confirming target engagement is a fundamental step in drug discovery. CETSA provides a powerful, label-free method to assess compound binding in a physiologically relevant context by measuring changes in protein thermal stability.[3][4] For higher throughput and quantitative affinity determination in live cells, NanoBRET™ is an excellent alternative, although it requires genetic modification of the target protein.[6][8] DARTS and SPROX offer additional label-free approaches that rely on altered protease sensitivity and chemical stability, respectively, and can be valuable for target identification and validation.[10][13] The choice of assay will ultimately depend on the specific research question, the characteristics of the target protein and compound, and available resources. This guide provides the necessary framework to make an informed decision for validating the target engagement of this compound and other novel compounds.
References
- 1. Target Engagement Assays [discoverx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 13. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Proteins From Rates of Oxidation Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Isothermal Titration Calorimetry: A Guide to Characterizing Purine Analog Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. By directly measuring the heat released or absorbed during the binding event, ITC allows for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This guide provides a comprehensive overview of the application of ITC in characterizing the binding affinity of purine analogs, using a representative dataset for a pterin derivative binding to Dihydrofolate Reductase (DHFR) as an illustrative example, due to the limited availability of public ITC data for 7H-Purin-8-ol.
Comparison of Biophysical Techniques for Binding Affinity Measurement
Several techniques are available for measuring binding affinity, each with its own advantages and limitations. The choice of technique often depends on the specific research question, the properties of the interacting molecules, and available instrumentation.
| Technique | Principle | Key Outputs | Throughput | Sample Consumption | Label-Free |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | K D, ΔH, ΔS, n | Low to Medium | High | Yes |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[1] | K D, k on, k off | Medium to High | Low | Yes (one partner is immobilized) |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding. | K D | High | Low | No (requires fluorescent label) |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[2] | K D | High | Very Low | Yes (often requires a fluorescent label or intrinsic fluorescence) |
Case Study: Thermodynamic Analysis of a Pterin Derivative Binding to Dihydrofolate Reductase
Table 1: Thermodynamic Parameters for the Binding of an Inhibitor to DHFR at 25°C [1]
| Parameter | Value |
| Association Constant (K a) | 7.7 x 10 ⁷ M ⁻¹ |
| Dissociation Constant (K D) | 13 ± 5 nM |
| Stoichiometry (n) | 0.9 ± 0.1 |
| Enthalpy Change (ΔH) | -10.5 ± 0.5 kcal/mol |
| Entropy Change (TΔS) | 0.3 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -10.8 kcal/mol |
Data presented is for the binding of 1,4-Bis-{[N-(1-imino-1-guanidino-methyl)]sulfanylmethyl}-3,6-dimethyl-benzene to the DHFR:NADPH complex.[1]
The data in Table 1 reveals that the binding of this inhibitor to DHFR is primarily enthalpy-driven, as indicated by the large negative ΔH value.[1] This suggests that the interaction is dominated by the formation of favorable contacts such as hydrogen bonds and van der Waals interactions. The small positive entropy change suggests that the increase in disorder from the displacement of water molecules from the binding site is slightly greater than the loss of conformational entropy of the ligand and protein upon binding.
Experimental Protocols
A meticulously planned and executed experimental protocol is crucial for obtaining high-quality and reproducible ITC data.
I. Sample Preparation
-
Protein (Macromolecule) Preparation:
-
Express and purify the target protein (e.g., Xanthine Oxidase) to >95% purity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4) at 4°C. Perform at least two buffer changes.
-
After dialysis, determine the protein concentration accurately using a reliable method such as UV-Vis spectrophotometry (measuring absorbance at 280 nm) with a calculated extinction coefficient, or a colorimetric assay like the Bradford or BCA assay.
-
Centrifuge or filter the protein solution (0.22 µm filter) to remove any aggregates immediately before the ITC experiment.
-
-
Ligand (Small Molecule) Preparation:
-
Synthesize or procure the purine analog (e.g., this compound) of high purity.
-
Accurately weigh and dissolve the ligand in the final dialysis buffer to create a concentrated stock solution. The use of the final dialysis buffer is critical to minimize heats of dilution during the experiment.
-
If the ligand is not readily soluble in the aqueous buffer, a small percentage of a co-solvent like DMSO can be used. In such cases, the same percentage of the co-solvent must be present in the protein solution to match the buffer conditions.
-
Determine the precise concentration of the ligand stock solution.
-
II. Isothermal Titration Calorimetry (ITC) Experiment
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Sample Loading:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Titration Parameters:
-
Set the titration parameters, which will depend on the expected binding affinity and the concentrations of the reactants. A typical experiment might involve:
-
Number of injections: 20-30
-
Injection volume: 1-2 µL for the initial injection (to account for diffusion from the syringe tip) followed by 2-4 µL for subsequent injections.
-
Spacing between injections: 120-180 seconds to allow the signal to return to baseline.
-
Stirring speed: ~750 rpm to ensure rapid mixing.
-
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the ITC buffer in the sample cell (without the protein). This allows for the measurement of the heat of dilution of the ligand, which can be subtracted from the binding data during analysis.
-
III. Data Analysis
-
Integrate the raw ITC data (power versus time) to obtain the heat change for each injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: K a (or K D), n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropy change (ΔS) using the following equations:
-
ΔG = -RTln(K a)
-
ΔG = ΔH - TΔS
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To better understand the experimental process and the potential biological context of purine analog binding, the following diagrams are provided.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Simplified purine catabolism pathway and the role of inhibitors.
References
- 1. Thermodynamic and NMR analysis of inhibitor binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
The selectivity of a drug candidate is a critical factor in drug development, as it directly relates to its efficacy and potential for off-target effects. Purine analogs, a cornerstone in the treatment of various diseases, often target enzymes within the purine metabolic pathway. This guide provides a comparative analysis of the inhibitory activity of common purine derivatives against three key enzymes: Xanthine Oxidase, an enzyme crucial for purine catabolism and a target for gout therapy; Adenosine Deaminase, an enzyme involved in purine degradation and immune function; and Phosphodiesterases, a family of enzymes that regulate intracellular signaling. By examining the inhibitory concentrations (IC50 or Ki) of these compounds, we can assess their selectivity profile and potential for cross-reactivity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of selected purine derivatives against Xanthine Oxidase, Adenosine Deaminase, and Phosphodiesterases. It is important to note that these values are compiled from various sources, and direct comparison may be limited due to differences in experimental conditions.
| Compound | Target Enzyme | IC50 / Ki | Source |
| Allopurinol | Xanthine Oxidase | IC50: 0.2 - 50 µM | [1][2] |
| Adenosine Deaminase | Ki: 285 µM | [3] | |
| Theophylline | Adenosine Deaminase | Ki: 56 µM (high affinity site), 201 µM (low affinity site) | [3] |
| Phosphodiesterase (non-selective) | Potent Inhibitor | [4] | |
| Acyclovir | Adenosine Deaminase | Ki: 231 µM | [3] |
| Xanthine Oxidase | Substrate | [5] |
Note: A lower IC50 or Ki value indicates a higher inhibitory potency. "IC50" is the half-maximal inhibitory concentration, while "Ki" is the inhibition constant.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a detailed methodology for a common in vitro Xanthine Oxidase inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
Principle: The activity of xanthine oxidase is determined by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, allowing for its quantification using a spectrophotometer.[1] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory effect of a test compound is measured by the reduction in the rate of uric acid formation in its presence.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (purine derivative)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized to give a linear rate of reaction for at least 10 minutes.
-
Prepare a stock solution of the test compound and allopurinol in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup (96-well plate format):
-
Blank: Add buffer and the highest concentration of the test compound solvent (e.g., DMSO in buffer) without the enzyme.
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).
-
Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Velocitycontrol - Velocityinhibitor) / Velocitycontrol ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Enzyme Selectivity Assessment
Caption: A generalized workflow for determining the selectivity of a compound against multiple enzymes.
Purine Metabolism Pathway
Caption: Key steps in the purine degradation pathway highlighting the roles of ADA and XO.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of 7H-Purin-8-ol
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for 7H-Purin-8-ol, focusing on operational and disposal plans to ensure a secure laboratory environment. By adhering to these procedural steps, you can mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to follow standard laboratory safety procedures. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.
-
Body Protection: Wear a lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a full-face respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Ensure emergency exits and a risk-elimination area are readily accessible.
Step-by-Step Disposal Procedures
Under no circumstances should this compound be disposed of down the sink or in regular trash. It should be treated as hazardous chemical waste.
-
Segregation of Waste: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Containerization:
-
Solid Waste: Collect in a designated, sealed, and labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Collect in a designated, sealed, and labeled "Halogenated Liquid Waste" carboy.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area, away from incompatible materials.
-
Waste Pickup: Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for hazardous waste pickup. Do not transport hazardous waste outside the laboratory yourself.
-
Decontamination:
-
Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as halogenated organic waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.
-
Cleanup:
-
For small spills, use an inert absorbent material to soak up the substance.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity by measuring the reduction in uric acid formation.
Materials:
-
This compound
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control, a known xanthine oxidase inhibitor)[2][3]
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of allopurinol in the same manner to be used as a positive control.
-
Prepare a solution of xanthine in potassium phosphate buffer.
-
Prepare a solution of xanthine oxidase in potassium phosphate buffer immediately before use.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
117 µL of potassium phosphate buffer.
-
3 µL of the test compound solution (this compound or allopurinol at various concentrations) or buffer (for the control).
-
60 µL of xanthine oxidase solution.
-
-
Mix the contents of the wells and incubate the plate at room temperature (25°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the xanthine substrate solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction mixture without an inhibitor, and A_sample is the absorbance of the reaction mixture with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
-
Quantitative Data: Comparative Xanthine Oxidase Inhibitory Activity
As specific quantitative data for this compound is not available in the searched literature, the following table presents the IC50 values of known xanthine oxidase inhibitors for comparative purposes. This provides a benchmark for potential results from the experimental protocol described above.
| Compound | IC50 (µM) | Source |
| Allopurinol | 9.0 | [1] |
| Apigenin | 34.0 | [1] |
| Luteolin | 67.0 | [1] |
| Esculetin | 284.0 | [1] |
Visualizing the Mechanism: Purine Catabolism Pathway
The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase. This compound, as a purine analog, could potentially inhibit this enzyme, thereby reducing the production of uric acid.
Caption: Purine catabolism pathway showing the action of xanthine oxidase.
References
Essential Safety and Logistics for Handling 7H-Purin-8-ol (Hypoxanthine)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 7H-Purin-8-ol, also known as hypoxanthine, including operational and disposal plans.
Immediate Safety and Handling Precautions:
When working with this compound, it is crucial to use appropriate personal protective equipment (PPE).[1] While generally considered to have low toxicity, it can cause skin and eye irritation and may be harmful if swallowed.[1][2] Always handle the compound in a well-ventilated area to prevent the inhalation of dust particles.[1] In the event of a fire, use normal firefighting precautions and wear self-contained breathing apparatus.[3]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles or glasses with side shields. | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact and irritation.[2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of the compound.[2] |
Procedural Guidance for Handling
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[4] Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Weighing:
-
Perform in a well-ventilated area or under a fume hood to minimize dust exposure.[4]
-
Use a clean, dedicated spatula and weighing vessel.
-
-
Dissolving:
-
This compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[6]
-
It is sparingly soluble in aqueous buffers. To improve solubility in aqueous solutions, first dissolve it in DMSO and then dilute with the buffer.[6]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
Storage:
Disposal Plan
The disposal of this compound should be managed as non-hazardous chemical waste, in accordance with institutional and local guidelines.[1][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Small Quantities: For very dilute aqueous solutions, some institutions may permit drain disposal with copious amounts of water.[1] However, always verify this with your EHS department first.
-
Prohibited Materials: Do not dispose of solutions containing prohibited substances, such as halogenated hydrocarbons or heavy metals, down the drain.[1]
-
Containerization: For larger volumes or solutions containing other chemicals, collect in a labeled waste container for institutional pickup.
-
-
Contaminated Materials:
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
